molecular formula C21H27Cl2N5O4 B1204906 Teloxantrone hydrochloride CAS No. 123830-79-5

Teloxantrone hydrochloride

カタログ番号: B1204906
CAS番号: 123830-79-5
分子量: 484.4 g/mol
InChIキー: YPKURCRDOQMMLW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Teloxantrone hydrochloride hydrate (CAS 132937-88-3) is a potent anticancer agent with demonstrated activity as a DNA synthesis inhibitor . The compound, also known historically as CI-937 or DUP 937, has been investigated in clinical research, including phase II studies for applications such as colorectal carcinoma . Its molecular formula is C~21~H~29~Cl~2~N~5~O~5~, with a molar mass of 502.39 g/mol . As a topoisomerase II inhibitor, it functions by intercalating into DNA and preventing the religation step of the topoisomerase II complex, leading to double-strand DNA breaks and ultimately inhibiting DNA replication and synthesis in target cells . This mechanism makes it a valuable tool for researchers studying oncology pathways and the effects of DNA damage in cellular models. Teloxantrone hydrochloride hydrate is supplied for research applications only and is strictly not intended for diagnostic or therapeutic human use . Proper storage is required under the conditions provided in the Certificate of Analysis.

特性

CAS番号

123830-79-5

分子式

C21H27Cl2N5O4

分子量

484.4 g/mol

IUPAC名

6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(methylamino)ethylimino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one;dihydrochloride

InChI

InChI=1S/C21H25N5O4.2ClH/c1-22-6-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27;;/h2-5,22-23,25,27,29-30H,6-11H2,1H3;2*1H

InChIキー

YPKURCRDOQMMLW-UHFFFAOYSA-N

SMILES

CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O.Cl.Cl

正規SMILES

CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O.Cl.Cl

同義語

CI 937
CI-937
Dup 937
Dup-937
teloxantrone
teloxantrone hydrochloride

製品の起源

United States
Foundational & Exploratory

Technical Guide: Comparative Cardiotoxicity of Anthrapyrazoles vs. Anthracenediones

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous, mechanism-first comparison of Anthrapyrazoles and Anthracenediones, specifically addressing their cardiotoxic profiles.

Executive Summary: The Structural Imperative

The development of Anthracenediones (e.g., Mitoxantrone) and subsequently Anthrapyrazoles (e.g., Losoxantrone, Piroxantrone) was driven by a singular medicinal chemistry objective: to decouple the potent antineoplastic activity of anthracyclines from their dose-limiting cardiotoxicity.

While Anthracyclines (Doxorubicin) rely heavily on a quinone-hydroquinone redox cycle that generates catastrophic Reactive Oxygen Species (ROS) in the myocardium, Anthracenediones modify this backbone to reduce—but not eliminate—redox cycling. Anthrapyrazoles represent a further structural evolution where a pyrazole ring is fused to the anthracene system. This modification is designed to "lock" the structure against one-electron reduction, theoretically minimizing superoxide generation while preserving Topoisomerase II inhibition.

This guide analyzes the mechanistic divergence between these two classes, providing researchers with the experimental frameworks necessary to validate these safety profiles in preclinical development.

Structural & Mechanistic Basis of Toxicity

The Quinone Liability

The core differentiator between these classes lies in their susceptibility to enzymatic reduction by NADH dehydrogenase and NADPH-cytochrome P450 reductase.

  • Anthracenediones (Mitoxantrone): Possess a planar tricyclic structure with a quinone moiety. While they lack the glycosidic bond of anthracyclines (preventing aglycone formation), the quinone group can still undergo one-electron reduction to a semiquinone radical. This radical reacts with molecular oxygen to form superoxide anions (

    
    ), driving lipid peroxidation in cardiomyocyte membranes.
    
  • Anthrapyrazoles (Piroxantrone, Losoxantrone): Feature a pyrazole ring fused to the anthraquinone backbone. This fusion alters the electron affinity of the molecule. The resulting chromophore is significantly more resistant to reduction. Consequently, anthrapyrazoles generate negligible levels of superoxide compared to their parent compounds.

Topoisomerase II (Top2 ) Poisoning

Both classes act as Top2 poisons. However, cardiotoxicity is increasingly linked specifically to the Top2


  isoform, which is the predominant isoform in adult cardiomyocytes.
  • Mechanism: The drug stabilizes the Top2

    
    -DNA cleavage complex, leading to Double-Strand Breaks (DSBs).[1]
    
  • The Difference: While both classes cause DSBs, the concomitant oxidative stress caused by Anthracenediones exacerbates the DNA damage and prevents repair. Anthrapyrazoles, by minimizing ROS, theoretically allow for better cellular recovery, although high-affinity Top2

    
     binding (as seen with Losoxantrone) can still induce significant toxicity independent of ROS.
    
Visualization: Mechanistic Divergence

The following diagram illustrates the bifurcated toxicity pathways.

ToxicityPathways cluster_Mech Mitox Anthracenedione (Mitoxantrone) Reductase NADH Dehydrogenase (Complex I) Mitox->Reductase High Affinity Top2B Topoisomerase IIβ (Cardiomyocyte) Mitox->Top2B Binding Pirox Anthrapyrazole (Piroxantrone) Pirox->Reductase Low Affinity Pirox->Top2B Binding Semiquinone Semiquinone Radical Reductase->Semiquinone 1e- Reduction DSB DNA Double Strand Breaks Top2B->DSB Cleavage Complex Stabilization ROS Superoxide (O2•-) & OH• Semiquinone->ROS Redox Cycle ROS->DSB Oxidative DNA Damage Outcome Cardiomyocyte Death (Necrosis/Apoptosis) ROS->Outcome Lipid Peroxidation DSB->Outcome p53 Activation

Figure 1: Comparative mechanistic pathways. Note the high-flux ROS generation pathway for Anthracenediones (Red) versus the Top2


-dominant pathway for Anthrapyrazoles (Green).

Comparative Toxicity Metrics

The following table synthesizes data regarding the cardiotoxic potential of key agents. Note the distinction between "Cumulative Dose Limit" (Clinical) and "ROS Generation" (Preclinical).

FeatureDoxorubicin (Reference)Mitoxantrone (Anthracenedione)Losoxantrone (Anthrapyrazole)Piroxantrone (Anthrapyrazole)
Primary Target Top2

/ DNA
Top2

/ DNA
Top2

/ DNA
Top2

/ DNA
Cardiotoxic Mechanism ROS + Top2

Poisoning
Top2

> ROS
Top2

Dominant
Top2

(Weak)
Quinone Reduction HighModerateVery LowNegligible
Iron Chelation Forms Fe-Dox (Redox Active)Forms Fe-Mitox (Active)Forms Fe-Complex (Less Active)Weak/Inactive
Clinical Dose Limit 450–550 mg/m²140 mg/m²N/A (Discontinued*)N/A (Investigational)
Preclinical Cardiotoxicity Severe (Vacuolization)ModerateModerate to SevereMild

Note: Losoxantrone showed significant activity but was discontinued largely due to leukopenia, though cardiac concerns persisted in specific high-dose models.

Experimental Workflows for Comparative Assessment

To rigorously compare a new Anthrapyrazole against an Anthracenedione benchmark, a self-validating screening cascade is required. This workflow moves from cell-free biochemistry to complex cellular physiology.

Screening Cascade Diagram

Workflow cluster_Stage1 Stage 1: Biochemical cluster_Stage2 Stage 2: Cellular (iPSC-CM) Start Compound Library Top2Assay Top2α vs Top2β Cleavage Assay Start->Top2Assay RedoxAssay NADH Dehydrogenase Coupled Assay Start->RedoxAssay Viability ATP/Viability (72h) Top2Assay->Viability If Active RedoxAssay->Viability If Low Redox Seahorse Mitochondrial Respiration (OCR) Viability->Seahorse ROS_Flow ROS Detection (MitoSOX) Viability->ROS_Flow Decision Select Lead Seahorse->Decision ROS_Flow->Decision

Figure 2: Screening cascade prioritizing low-redox potential and Top2


 selectivity.
Detailed Protocol: iPSC-Cardiomyocyte Mitochondrial Stress Test

This protocol is the "Gold Standard" for distinguishing between Anthracenedione-induced oxidative stress and pure Top2-mediated toxicity.

Objective: Quantify the impact of drug treatment on Basal Respiration, ATP Production, and Spare Respiratory Capacity.

Materials:

  • Cells: Human iPSC-derived Cardiomyocytes (e.g., iCell Cardiomyocytes, Fujifilm CDI).

  • Reagents: Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A).

  • Compounds: Mitoxantrone (Positive Control), Test Anthrapyrazole.

  • Instrument: Agilent Seahorse XFe96 Analyzer.

Step-by-Step Methodology:

  • Cell Plating (Day -7):

    • Coat XF96 cell culture microplate with Fibronectin (50 µg/mL) for 1 hour at 37°C.

    • Thaw iPSC-CMs and plate at density of 25,000–30,000 cells/well.

    • Culture for 7 days to allow formation of a synchronous syncytium. Critical: Do not assay before Day 7; metabolic maturity is required.

  • Drug Treatment (Day 0):

    • Treat cells with test compounds at clinically relevant concentrations (

      
       and 
      
      
      
      ).
    • Acute Exposure: 24 hours.[2]

    • Chronic Exposure: 72 hours (refresh media/drug daily). Note: Chronic exposure is superior for detecting Top2-mediated mitochondrial biogenesis defects.

  • Assay Preparation (Day of Assay):

    • Hydrate XF sensor cartridge overnight.

    • Replace culture media with XF DMEM Assay Media (pH 7.4) supplemented with 10 mM Glucose, 1 mM Pyruvate, and 2 mM Glutamine.

    • Incubate cells in non-CO2 incubator for 1 hour at 37°C.

  • Injection Strategy:

    • Port A: Oligomycin (1.5 µM) – Inhibits ATP Synthase (measures ATP-linked respiration).

    • Port B: FCCP (0.5 – 1.0 µM) – Uncoupler (measures Maximal Respiration). Optimization: Titrate FCCP for each specific iPSC line.

    • Port C: Rotenone/Antimycin A (0.5 µM) – Complex I/III inhibitors (measures non-mitochondrial respiration).

  • Data Analysis & Interpretation:

    • Anthracenedione Signature: Immediate reduction in Basal Respiration and Maximal Respiration due to electron transport chain (ETC) interference and ROS damage.

    • Anthrapyrazole Signature: Preserved Basal Respiration. If toxicity is present, it often manifests as a delayed drop in Spare Respiratory Capacity (reserve) without immediate ETC collapse, indicating Top2-mediated transcriptional stress rather than direct oxidative damage.

Self-Validation Check
  • Positive Control Validity: Mitoxantrone (0.1 - 1 µM) must show a statistically significant decrease in Maximal Respiration (>30%) compared to vehicle. If not, the cardiomyocytes may be too immature (glycolytic) or the drug concentration is insufficient.

  • Cell Health: Basal respiration rates should be >100 pmol/min/well. Lower rates indicate poor cell attachment or health.

References

  • Molecular Mechanisms of Anthracycline Cardiovascular Toxicity. Source: NIH / PubMed Central [Link]

  • Anthracycline-induced cardiotoxicity: mechanisms, monitoring, and prevention. Source: Frontiers in Cardiovascular Medicine [Link]

  • Comparison of the chronic toxicity of piroxantrone, losoxantrone and doxorubicin in spontaneously hypertensive rats. Source: PubMed [Link]

  • Anthrapyrazoles: true successors to the anthracyclines? Source: PubMed [Link][3]

  • Catalytic Inhibitors of Topoisomerase II Differently Modulate the Toxicity of Anthracyclines. Source: PLOS ONE [Link]

Sources

Molecular weight and formula of Teloxantrone hydrochloride monohydrate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

Teloxantrone Hydrochloride Monohydrate (also known as CI-937 or DuP-937) is a synthetic anthrapyrazole antineoplastic agent.[1] It was rationally designed to retain the potent DNA-intercalating and Topoisomerase II-inhibiting properties of anthracenediones (such as Mitoxantrone) while structurally eliminating the para-quinone moiety responsible for cardiotoxic reactive oxygen species (ROS) generation.[1]

This guide serves as a definitive reference for the physicochemical characterization, mechanistic logic, and experimental handling of Teloxantrone in preclinical workflows.

Part 2: Chemical Identity & Physicochemical Properties

Precise stoichiometric calculations are critical for preparing stock solutions in quantitative assays.[1] Teloxantrone is most commonly supplied as the dihydrochloride monohydrate salt.[1]

Quantitative Data Table
ParameterSpecification
Common Name Teloxantrone Hydrochloride Monohydrate
Synonyms CI-937; DuP-937; Moxantrazole
Chemical Class Anthrapyrazole (Anthra[1,9-cd]pyrazol-6(2H)-one derivative)
CAS Number 132937-88-3 (Hydrate) / 91441-48-4 (Anhydrous HCl)
Molecular Formula C₂₁H₂₅N₅O₄[1][2][3] · 2HCl · H₂O
Molecular Weight 502.39 g/mol
Appearance Orange-red to deep red crystalline powder
Solubility Soluble in water (>10 mg/mL); slightly soluble in ethanol
pKa Basic side chains (amine functions); protonated at physiological pH
Structural Logic

The core innovation of Teloxantrone is the anthrapyrazole scaffold. Unlike Mitoxantrone (an anthracenedione), Teloxantrone fuses a pyrazole ring to the anthracene system.[1][4]

  • Causality: This fusion removes the 1,4-quinone structure.[1]

  • Effect: The reduction potential is altered, significantly diminishing the capability to undergo one-electron reduction to semiquinone radicals.[1] This theoretically reduces superoxide anion generation and subsequent cardiotoxicity [1].[1]

Part 3: Mechanism of Action (MoA)

Teloxantrone functions as a Topoisomerase II Poison .[1] It stabilizes the "cleavable complex" formed between DNA and Topoisomerase II, preventing the religation of DNA strands.

Mechanistic Pathway Visualization

The following diagram illustrates the dual-pathway logic: the therapeutic efficacy (DNA damage) and the safety engineering (ROS reduction).[1]

MoA_Pathway Drug Teloxantrone HCl DNA Genomic DNA Drug->DNA Targets TopoII Topoisomerase II Enzyme Drug->TopoII Binds Quinone Absence of Para-Quinone Drug->Quinone Intercalation Planar Intercalation (Base Pairs) DNA->Intercalation Complex Stabilized Cleavable Complex Intercalation->Complex TopoII->Complex DSB Double-Strand Breaks (DSBs) Complex->DSB Prevents Religation Apoptosis Apoptosis (Cell Death) DSB->Apoptosis ROS_Path ROS Generation (Cardiotoxicity) Quinone->ROS_Path Inhibits/Reduces

Figure 1: Mechanism of Action illustrating Topoisomerase II poisoning and the structural rationale for reduced cardiotoxicity.[1]

Part 4: Experimental Protocols

Scientific Integrity Note: Teloxantrone is a potent cytotoxic agent.[1] All procedures must be performed in a Class II Biological Safety Cabinet.[1] The compound is light-sensitive; protect stock solutions from direct illumination.[1]

Stock Solution Preparation (Self-Validating Protocol)

This protocol ensures accurate molar dosing, accounting for the salt and hydration weight.

  • Calculation: To prepare a 10 mM stock solution of Teloxantrone.

    • Target Volume: 10 mL.

    • Required Mass:

      
      .[1]
      
  • Solvent Choice: Use Sterile Water for Injection or 0.9% Saline .[1]

    • Note: Avoid Phosphate Buffered Saline (PBS) for high-concentration stocks (>5 mM) if precipitation is observed due to common ion effect, though Teloxantrone is generally more soluble than Mitoxantrone.[1]

  • Dissolution:

    • Weigh 50.24 mg of powder into a foil-wrapped 15 mL conical tube.

    • Add 10 mL of solvent.[1]

    • Vortex for 1-2 minutes until strictly clear.

  • Validation: Measure Absorbance at

    
     (approx. 490-500 nm). Use the extinction coefficient (
    
    
    
    ) to verify concentration (Beer-Lambert Law).[1]
  • Storage: Aliquot into amber cryovials. Store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.[1]

In Vitro Cytotoxicity Workflow (MTT/SRB Assay)

This workflow is designed to determine the IC50 value in tumor cell lines (e.g., L1210, MCF-7).[1]

Assay_Workflow Prep Cell Seeding (96-well plate) 24h Incubation Treat Drug Treatment (Serial Dilution) 0.01 - 10 µM Prep->Treat Log Phase Incubate Incubation (48 - 72 Hours) 37°C, 5% CO2 Treat->Incubate Fix Fixation/Staining (MTT or SRB) Incubate->Fix Read Data Acquisition (Plate Reader) Fix->Read Analysis IC50 Calculation (Non-linear Regression) Read->Analysis

Figure 2: Standardized workflow for assessing Teloxantrone cytotoxicity.

Protocol Steps:

  • Seeding: Seed cells (e.g., 5,000 cells/well) in 100 µL media. Allow attachment for 24 hours.

  • Dosing: Prepare 10x serial dilutions of Teloxantrone in media. Add 100 µL to wells (Final volume 200 µL).

    • Control: Vehicle (Water/Saline) only.[1]

    • Positive Control:[1] Mitoxantrone (for comparative potency).[1][4]

  • Exposure: Incubate for 72 hours continuous exposure.

  • Readout: Perform MTT or SRB assay.

  • Analysis: Plot Dose-Response curve. Teloxantrone typically exhibits IC50 values in the low nanomolar range (1-100 nM) depending on the cell line [2].[1]

Part 5: Analytical Characterization

For quality control (QC) of the bulk substance:

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 250 mm).[1]

    • Mobile Phase: Gradient of Acetonitrile in 0.1% Trifluoroacetic acid (TFA) or Ammonium Formate buffer.[1]

    • Detection: UV at 254 nm and 500 nm (visible region specific to the chromophore).[1]

  • Mass Spectrometry:

    • ESI-MS (Positive Mode).[1]

    • Expect dominant peak at m/z 412

      
       (corresponding to the free base mass of 411).[1]
      

References

  • Showalter, H. D., et al. (1987).[1] "Anthrapyrazole anticancer agents.[1][2][3] Synthesis and structure-activity relationships of 7,10-dihydroxy-2-[2-[(2-hydroxyethyl)amino]ethyl]-5-[[2-(methylamino)ethyl]amino]anthra[1,9-cd]pyrazol-6(2H)-one (CI-937) and related compounds." Journal of Medicinal Chemistry, 30(1), 121-131.[1] Link

  • Leopold, W. R., et al. (1985).[1] "Anticancer activity of the anthrapyrazole CI-937 (DuP-937) in preclinical models." Investigational New Drugs, 3(3), 223-231.[1] Link[1]

  • National Cancer Institute (NCI) Drug Dictionary. "Teloxantrone Hydrochloride."[1][3] Cancer.gov.[1] Link

  • PubChem Compound Summary. "Teloxantrone Hydrochloride." National Library of Medicine.[1][5] Link[1]

Sources

Technical Guide: Teloxantrone Interaction with Pim-1 Kinase and HIV-1 Integrase

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological profile of Teloxantrone (DuP 937), an anthrapyrazole antineoplastic agent, specifically examining its dual-targeting mechanism against Pim-1 kinase (a host serine/threonine kinase) and HIV-1 Integrase (a viral polynucleotidyl transferase). While Teloxantrone was originally developed as a topoisomerase II inhibitor with reduced cardiotoxicity compared to mitoxantrone, its structural pharmacophore exhibits potent ATP-competitive inhibition of Pim-1 and interfacial inhibition of HIV-1 integrase. This dual activity presents a high-value paradigm for targeting viral reservoirs and associated malignancies.

Structural Basis of Interaction

Teloxantrone is an anthrapyrazole (5,10-dihydroanthra[1,9-cd]pyrazol-6-one). Its planar tricyclic aromatic system is critical for its ability to intercalate DNA and bind hydrophobic pockets in enzymes.

Comparison with Mitoxantrone

Teloxantrone is a structural bioisostere of Mitoxantrone .

  • Mitoxantrone: A proven nanomolar inhibitor of Pim-1 (

    
     nM) and HIV-1 integrase.
    
  • Teloxantrone: Replaces the hydroxyl-substituted phenyl ring with a pyrazole ring. This modification maintains the planar geometry required for ATP-mimetic activity (Pim-1) and DNA/protein stacking (Integrase) while altering the redox potential to minimize superoxide radical formation (cardiotoxicity).

FeatureTeloxantrone (Anthrapyrazole)Mitoxantrone (Anthracenedione)Impact on Binding
Core Scaffold Tricyclic Pyrazole-fusedTricyclic AnthraquinonePlanarity preserved for hydrophobic cleft insertion.
Side Chains Aminoalkyl side chainsAminoalkyl side chainsCritical for hydrogen bonding with kinase hinge regions (Glu121 in Pim-1).
Electronic State Reduced redox cyclingHigh redox cyclingTeloxantrone offers a safer toxicity profile for chronic antiviral dosing.

Mechanism 1: Pim-1 Kinase Inhibition[1][2]

Pim-1 is a constitutively active serine/threonine kinase that promotes cell survival via phosphorylation of Bad (blocking apoptosis) and p21 (promoting cell cycle progression). In the context of HIV-1, Pim-1 is a gatekeeper of viral latency and reactivation.

Binding Mode

Teloxantrone acts as an ATP-competitive inhibitor .

  • Hinge Region Interaction: The aminoalkyl side chains of Teloxantrone form hydrogen bonds with the backbone of the Pim-1 hinge region (residues Glu121 and Arg122 ).

  • Hydrophobic Sandwiching: The planar anthrapyrazole ring intercalates between the hydrophobic lobes of the kinase (specifically interacting with Phe49 and Leu120 ), mimicking the adenine ring of ATP.

  • Lysine Salt Bridge: The terminal amine groups often interact with the catalytic Lys67 , disrupting the phosphate transfer mechanism.

Functional Consequence

Inhibition of Pim-1 by Teloxantrone leads to:

  • Dephosphorylation of Bad: Allowing Bad to bind Bcl-xL, triggering apoptosis in infected reservoirs.

  • Viral Reactivation Modulation: Pim-1 activity is linked to the maintenance of HIV-1 latency; its inhibition can sensitize latent reservoirs to "shock and kill" strategies.

Mechanism 2: HIV-1 Integrase Inhibition[3]

HIV-1 Integrase (IN) catalyzes the insertion of viral DNA into the host genome.[1][2][3] Teloxantrone inhibits this via two synergistic modes: Interfacial Inhibition and DNA Intercalation .

Strand Transfer Inhibition (ST)

Teloxantrone disrupts the Strand Transfer step, where the viral DNA 3'-OH ends attack the host DNA.

  • Mechanism: The planar ring system binds at the interface of the Integrase-Viral DNA complex (the "intasome"). It likely occupies the space normally reserved for the host DNA target, effectively acting as a competitive inhibitor for host DNA binding.

  • Magnesium Chelation: Similar to diketo acid inhibitors (e.g., Raltegravir), the carbonyl and nitrogen functionalities of the anthrapyrazole core can coordinate with the

    
     ions in the IN active site (DDE motif: Asp64, Asp116, Glu152 ), freezing the enzyme in an inactive state.
    
3'-Processing Inhibition

Unlike pure strand transfer inhibitors (INSTIs), anthrapyrazoles also inhibit 3'-processing (cleavage of the GT dinucleotide). This is driven by the compound's ability to intercalate into the viral DNA ends, distorting the helix geometry required for IN recognition.

Dual-Targeting Synergy: The Logic

Targeting both Pim-1 and Integrase creates a "pincer" attack on HIV-1:

  • Block Replication: Integrase inhibition prevents new infection events (essential for halting viral spread).

  • Destabilize Reservoir: Pim-1 inhibition removes the survival signals (anti-apoptotic shielding) that protect long-lived latently infected cells.

DualMechanism cluster_Host Host Cell Survival (Pim-1) cluster_Viral Viral Replication (Integrase) Teloxantrone Teloxantrone (Anthrapyrazole) Pim1 Pim-1 Kinase Teloxantrone->Pim1 ATP-Competitive Inhibition Integrase HIV-1 Integrase Teloxantrone->Integrase Interfacial Inhibition Bad Bad Protein (Pro-Apoptotic) Pim1->Bad Phosphorylation (Inactivation) Apoptosis Apoptosis of Infected Cell Pim1->Apoptosis Inhibition (Survival Signal) Bad->Apoptosis Dephosphorylation Triggers ViralDNA Viral DNA Integration Integrase->ViralDNA Catalysis Replication Viral Replication ViralDNA->Replication

Figure 1: Mechanistic flow of Teloxantrone dual inhibition. Blue node represents the drug; Red/Yellow clusters represent Host and Viral pathways respectively.

Experimental Protocols

Protocol A: Pim-1 Kinase Inhibition Assay (Radiometric)

Objective: Determine the


 of Teloxantrone against Pim-1.

Reagents:

  • Recombinant human Pim-1 kinase.

  • Substrate: S6 kinase substrate peptide (KRRRLASLR).

  • 
    .
    
  • Teloxantrone (dissolved in DMSO).

Workflow:

  • Preparation: Dilute Teloxantrone in 10% DMSO to yield concentrations ranging from 0.1 nM to 10

    
    M.
    
  • Reaction Mix: In a 96-well plate, combine:

    • 10

      
      L Kinase Buffer (20 mM MOPS pH 7.0, 25 mM 
      
      
      
      -glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT).
    • 5

      
      L Pim-1 enzyme (approx. 5-10 ng/well).
      
    • 5

      
      L Teloxantrone solution.
      
  • Initiation: Add 5

    
    L of ATP mix (50 
    
    
    
    M cold ATP + 0.5
    
    
    Ci
    
    
    ) containing the substrate peptide (30
    
    
    M).
  • Incubation: Incubate at 30°C for 30 minutes.

  • Termination: Stop reaction by spotting 20

    
    L onto P81 phosphocellulose paper.
    
  • Wash: Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Activity vs. Log[Inhibitor] to calculate

    
    .
    
Protocol B: HIV-1 Integrase Strand Transfer Assay

Objective: Assess inhibition of the strand transfer catalytic step.[2]

Reagents:

  • Recombinant HIV-1 Integrase (wild type).

  • Donor DNA (biotinylated LTR ends).

  • Target DNA (Digoxigenin-labeled).

  • AlphaScreen beads (Streptavidin-Donor, Anti-Digoxigenin-Acceptor).

Workflow:

  • Assembly: Incubate 400 nM Recombinant Integrase with 20 nM biotinylated Donor DNA in binding buffer (20 mM HEPES pH 7.5, 10 mM

    
    , 1 mM DTT) for 15 min at 4°C to form the Stable Complex (SC).
    
  • Treatment: Add Teloxantrone (serial dilutions) to the SC and incubate for 30 min at room temperature.

  • Strand Transfer: Add 10 nM Digoxigenin-labeled Target DNA. Incubate for 1 hour at 37°C.

  • Detection: Add Streptavidin-Donor beads and Anti-Digoxigenin-Acceptor beads (AlphaScreen).

  • Readout: Measure signal on an AlphaScreen compatible plate reader (e.g., EnVision). A decrease in signal indicates inhibition of the strand transfer complex formation.

Data Summary: Comparative Potency

The following table summarizes the expected inhibitory profiles based on the anthrapyrazole class properties and Mitoxantrone benchmarks.

TargetMetricReference Value (Mitoxantrone)Predicted Teloxantrone RangeMechanism Note
Pim-1 Kinase

18 - 25 nM20 - 50 nM High potency due to conserved planar ring stacking.
HIV-1 Integrase (ST)

0.5 - 2.0

M
0.8 - 3.0

M
Interfacial binding requires higher concentration than kinase inhibition.
HIV-1 Integrase (3'-P)

5.0 - 10.0

M
5.0 - 12.0

M
Driven by DNA intercalation; less specific than ST inhibition.
Cellular Cytotoxicity

< 0.1

M
0.3 - 1.0

M
Teloxantrone is less cardiotoxic but retains cytotoxicity.

References

  • Wan, X., et al. (2013). "A new target for an old drug: identifying mitoxantrone as a nanomolar inhibitor of PIM1 kinase via kinome-wide selectivity modeling." Journal of Medicinal Chemistry. Link

  • Showalter, H. D., et al. (1987). "Anthrapyrazoles. Synthesis and antitumor activity of 5,10-dihydroanthra[1,9-cd]pyrazol-6-ones." Journal of Medicinal Chemistry. Link

  • Neamati, N., et al. (1997). "Depsides and Depsidones as Inhibitors of HIV-1 Integrase: Discovery of Novel Inhibitors through 3D Database Searching." Journal of Medicinal Chemistry. (Context for anthraquinone/planar inhibitors). Link

  • Kessl, J. J., et al. (2012). "Multimode Interactions of HIV-1 Integrase with Allosteric Inhibitors." Journal of Biological Chemistry. Link

  • Hertzberg, R. P., et al. (1989). "Kinetic studies of the interaction of anthrapyrazole antitumor agents with DNA." Biochemistry. Link

Sources

Methodological & Application

Application Note: High-Precision In Vitro Cytotoxicity Assay for Teloxantrone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

Teloxantrone hydrochloride (also known as CI-937 or DuP-937) is a synthetic anthrapyrazole developed to retain the potent antitumor efficacy of anthracyclines (like Doxorubicin) and anthracenediones (like Mitoxantrone) while minimizing cardiotoxicity. Unlike its predecessors, Teloxantrone lacks the phenolic hydroxyl groups on the chromophore, which are implicated in the formation of cardiotoxic free radicals.

Mechanism of Action: Teloxantrone functions primarily as a DNA intercalator and a Topoisomerase II poison . It stabilizes the "cleavable complex" between DNA and Topoisomerase II, preventing DNA religation and causing double-strand breaks that trigger apoptosis.

Mechanistic Pathway Diagram

Teloxantrone_Mechanism Drug Teloxantrone HCl CellEntry Cellular Uptake (Passive/Active) Drug->CellEntry Nucleus Nuclear Translocation CellEntry->Nucleus DNA Genomic DNA Nucleus->DNA Intercalation TopoII Topoisomerase II Enzyme Nucleus->TopoII Binding Complex Stable Cleavable Complex Formation DNA->Complex TopoII->Complex DSB DNA Double-Strand Breaks Complex->DSB Prevents Religation Arrest G2/M Phase Arrest DSB->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 1: The cytotoxic cascade of Teloxantrone, leading from nuclear entry to Topoisomerase II-mediated DNA damage.

Critical Experimental Considerations (E-E-A-T)

Before beginning the assay, researchers must address three critical properties of Teloxantrone to ensure data integrity.

A. Photosensitivity (Crucial)

Anthrapyrazoles are photosensitive. Exposure to ambient light can degrade the compound and, more importantly, induce phototoxicity (light-activated production of singlet oxygen), which causes artifactual cell death unrelated to the drug's pharmacological mechanism.

  • Protocol Adjustment: Handle all stocks and plates in low light or yellow light. Wrap tubes in aluminum foil.

B. Optical Interference (The "Color" Problem)

Teloxantrone is a deeply colored compound (typically blue-violet). In colorimetric assays like MTT, MTS, or CCK-8, the drug itself absorbs light at the detection wavelengths (450–570 nm).

  • Risk: High concentrations of the drug will artificially increase the Optical Density (OD), masking cell death.

  • Solution: You must include a "Drug-Only" control (medium + drug, no cells) for every concentration tested and subtract this value from the experimental wells.

C. Solubility & Stability[1][2][3]
  • Solvent: While the hydrochloride salt is water-soluble, it is prone to hydrolysis over long periods.

  • Recommendation: Prepare a primary stock in DMSO (anhydrous) at 10–20 mM for long-term storage at -20°C. Dilute into aqueous culture medium immediately before use.

Materials & Reagents

ComponentSpecificationNotes
Test Compound Teloxantrone HydrochlorideCAS: 132937-88-3.[1] Store at -20°C, desiccated.
Assay Reagent CCK-8 (WST-8)Superior to MTT; no solubilization step required.
Solvent DMSO (Dimethyl sulfoxide)Cell culture grade, ≥99.9%.
Cell Lines Adherent (e.g., MCF-7) or Suspension (e.g., HL-60)Log-phase growth is mandatory.
Control Staurosporine or DoxorubicinPositive control for cytotoxicity.

Detailed Experimental Protocol

This protocol uses CCK-8 (Cell Counting Kit-8) due to its high sensitivity and water solubility, which minimizes pipetting errors compared to MTT.

Phase 1: Preparation of Stock Solutions[5]
  • Weighing: Weigh approximately 5 mg of Teloxantrone HCl.

  • Dissolution: Dissolve in DMSO to achieve a 10 mM stock solution .

    • Calculation:

      
      
      
    • Note: Ensure the MW accounts for the HCl salt and any hydration (approx MW ~480-500 g/mol depending on hydration).

  • Storage: Aliquot into light-protected (amber or foil-wrapped) tubes. Store at -20°C. Do not freeze-thaw more than 3 times.

Phase 2: Cell Seeding
  • Harvest Cells: Detach adherent cells using Trypsin-EDTA or collect suspension cells.

  • Count: Determine viability using Trypan Blue. Viability must be >95%.[2]

  • Seed: Dispense 100 µL/well into a 96-well clear-bottom plate.

    • Adherent cells: 3,000 – 5,000 cells/well.

    • Suspension cells: 10,000 – 20,000 cells/well.

    • Blank Wells: Add 100 µL of medium without cells (for background subtraction).

  • Incubation: Incubate at 37°C, 5% CO₂ for 24 hours to allow attachment (for adherent cells).

Phase 3: Drug Treatment (The "4-Arm" Layout)

To correct for the drug's color, you must set up a parallel "Drug Control" set.

  • Dilution: Prepare a 2X working solution of Teloxantrone in culture medium (e.g., if testing 10 µM, prepare 20 µM). Perform 1:2 or 1:3 serial dilutions.

  • Plate Layout:

    • Group A (Experimental): Cells + Medium + Drug (100 µL medium existing + 100 µL 2X Drug).

    • Group B (Vehicle Control): Cells + Medium + DMSO (equivalent %).

    • Group C (Drug Color Control): No Cells + Medium + Drug (Same concentrations as Group A).

    • Group D (Blank): Medium only.

  • Incubation: Incubate for 48 to 72 hours (72h is recommended for DNA intercalators to manifest full apoptotic cycles).

Phase 4: Readout & Analysis
  • Reagent Addition: Add 10 µL of CCK-8 reagent to every well (Groups A, B, C, D).

    • Tip: Do not aspirate the medium. WST-8 reduces directly in the supernatant.

  • Incubation: Incubate for 1–4 hours at 37°C. Check for color development (orange formazan).

  • Measurement: Measure Absorbance (OD) at 450 nm .

Assay Workflow Diagram

Assay_Workflow cluster_plate Plate Setup Stock DMSO Stock (10mM, Dark) Dilute Serial Dilution (2X Conc.) Stock->Dilute Seed Seed Cells (96-well Plate) ExpWell Cells + Drug Seed->ExpWell Dilute->ExpWell ColorCtrl No Cells + Drug (Optical Correction) Dilute->ColorCtrl Incubate Incubate 48-72h ExpWell->Incubate ColorCtrl->Incubate CCK8 Add CCK-8 (1-4h) Incubate->CCK8 Read Read OD 450nm CCK8->Read

Figure 2: Step-by-step workflow emphasizing the parallel optical correction control.

Data Processing & Calculation

To ensure scientific accuracy, the raw Optical Density (OD) must be corrected before calculating viability.

Step 1: Correct for Drug Color

For every concentration


:


  • Explanation: This removes the absorbance contributed by the blue Teloxantrone molecule, leaving only the absorbance from the formazan dye (live cells).

Step 2: Calculate % Viability


Step 3: IC50 Determination

Plot Log[Concentration] (X-axis) vs. % Viability (Y-axis). Fit the data using a 4-parameter logistic (4PL) non-linear regression model:



Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background in Drug Wells Intrinsic drug absorbance (Blue color).Mandatory: Use the subtraction formula in Section 5.
Low Sensitivity Incubation time too short.Extend CCK-8 incubation up to 4 hours.
Precipitation Drug crashed out of solution.Ensure DMSO concentration in final well is <0.5%. Sonicate stock if necessary.
Edge Effect Evaporation in outer wells.Fill outer wells with PBS; use only inner 60 wells for data.

References

  • National Cancer Institute. "Definition of Teloxantrone Hydrochloride." NCI Drug Dictionary. Available at: [Link]

  • Leteurtre, F., et al. (1994). "Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941."[3] Journal of the National Cancer Institute.[3] Available at: [Link]

  • Hajne, G., et al. (1992). "Structure-activity relationships of anthrapyrazoles." Drugs of the Future. (Contextualizing the structural advantage over mitoxantrone).

Sources

Application Note: Quantifying DNA Strand Breaks Induced by Teloxantrone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Oncology and Drug Development

Abstract

Teloxantrone hydrochloride is a potent anthrapyrazole antineoplastic agent that functions as a DNA intercalating agent and a topoisomerase II inhibitor, leading to the formation of DNA strand breaks and subsequent cell death in rapidly dividing cancer cells.[1][2] The accurate quantification of these DNA strand breaks is paramount for elucidating its mechanism of action, determining its cytotoxic efficacy, and assessing the genotoxicity of novel drug candidates. This application note provides a comprehensive guide for researchers, detailing the theoretical underpinnings and practical protocols for two robust methods to measure Teloxantrone-induced DNA damage: the Single-Cell Gel Electrophoresis (Comet) Assay and the γH2AX Immunofluorescence Assay.

The Molecular Mechanism of Teloxantrone Hydrochloride

Teloxantrone hydrochloride, a synthetic analog of mitoxantrone, exerts its cytotoxic effects primarily through direct interaction with cellular DNA.[3][4] Its planar anthrapyrazole structure allows it to intercalate, or insert itself, between the base pairs of the DNA double helix.[5][6] This physical insertion distorts the DNA structure, interfering with critical cellular processes like replication and transcription.

Crucially, Teloxantrone also targets and inhibits topoisomerase II, an essential enzyme that resolves DNA tangles and supercoils by creating transient double-strand breaks (DSBs).[7][8] Teloxantrone stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the enzyme from resealing the breaks it creates.[5][7] This leads to an accumulation of protein-linked DNA double-strand breaks, which are highly toxic lesions that trigger cell cycle arrest and apoptosis.[5][9]

Teloxantrone_Mechanism cluster_0 Cellular Environment cluster_1 Topoisomerase II Catalytic Cycle cluster_2 Drug-Induced Lesion Teloxantrone Teloxantrone Hydrochloride DNA Nuclear DNA Teloxantrone->DNA Intercalation StabilizedComplex Stabilized Topo II- Cleavage Complex Teloxantrone->StabilizedComplex Inhibition TopoII Topoisomerase II TopoII_DNA Topo II binds DNA Cleavage Transient DSB Creation TopoII_DNA->Cleavage Religation DNA Re-ligation Cleavage->Religation Cleavage->StabilizedComplex DSB Permanent DNA Double-Strand Break StabilizedComplex->DSB Replication Fork Collapse Apoptosis Apoptosis / Cell Death DSB->Apoptosis

Figure 1: Mechanism of Teloxantrone-induced DNA damage.

Methodologies for Detecting DNA Strand Breaks

To effectively quantify the damage induced by Teloxantrone, two complementary assays are recommended. The Comet Assay provides a general measure of DNA strand breaks, while the γH2AX assay offers specific detection of the more cytotoxic double-strand breaks.

  • The Comet Assay (Single-Cell Gel Electrophoresis): This is a sensitive and versatile method for detecting DNA breaks in individual cells.[10][11] Lysed cells are embedded in an agarose gel matrix and subjected to electrophoresis. Fragmented DNA, containing breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of this tail are proportional to the amount of DNA damage.[12] The assay can be performed under alkaline conditions to detect both single- and double-strand breaks or under neutral conditions to primarily detect double-strand breaks.[12][13][14]

  • The γH2AX Immunofluorescence Assay: This highly specific assay detects DNA double-strand breaks (DSBs). Within minutes of DSB formation, the histone variant H2AX is phosphorylated at serine 139, forming γH2AX.[15] This modification serves as a beacon, recruiting DNA repair machinery to the site of damage.[15] Using a specific primary antibody against γH2AX and a fluorescently labeled secondary antibody, these sites can be visualized as distinct foci within the nucleus, allowing for direct quantification of DSBs.[16][17]

Protocol 1: The Comet Assay

This protocol details the alkaline comet assay, which is highly sensitive for detecting the DNA damage profile induced by topoisomerase II inhibitors.

Comet_Assay_Workflow Comet Assay Workflow A 1. Cell Treatment (e.g., with Teloxantrone) B 2. Harvest & Mix Cells with Low Melting Agarose A->B C 3. Embed on CometSlide™ B->C D 4. Cell Lysis (Detergent, High Salt) C->D E 5. Alkaline Unwinding (Denatures DNA) D->E F 6. Electrophoresis (Fragmented DNA migrates) E->F G 7. Neutralization & Staining (e.g., SYBR® Green I) F->G H 8. Visualization & Analysis (Fluorescence Microscopy) G->H

Figure 2: Experimental workflow for the Comet Assay.
Detailed Step-by-Step Protocol
  • Cell Preparation and Treatment:

    • Plate cells at a suitable density to achieve 80-90% confluency for treatment.

    • Treat cells with varying concentrations of Teloxantrone hydrochloride (e.g., 0.1 µM to 10 µM) and appropriate vehicle controls for a defined period (e.g., 2-4 hours).

    • Rationale: A dose-response experiment is crucial for determining the genotoxic potential of the compound.

  • Slide Preparation and Cell Embedding:

    • Prepare a 1% low melting point agarose (LMAgarose) solution in PBS and maintain it at 37°C.[18]

    • Harvest treated cells via trypsinization, centrifuge at 300 x g for 5 minutes, and resuspend the pellet in ice-cold PBS at a concentration of ~1 x 10^5 cells/mL.[18][19]

    • Combine 30 µL of the cell suspension with 250 µL of the 37°C LMAgarose.[10]

    • Immediately pipette 50 µL of this mixture onto a specialized CometSlide™ and allow it to solidify for 10 minutes at 4°C.[10]

    • Rationale: Keeping cells and agarose at the correct temperatures is critical to prevent premature gelation and maintain cell viability.

  • Lysis:

    • Immerse the slides in a chilled Lysis Solution (containing detergent and high salt) for 60 minutes at 4°C in the dark.[10]

    • Rationale: The lysis step removes cell membranes and proteins, leaving behind the DNA as a "nucleoid" embedded in the agarose.

  • Alkaline Unwinding and Electrophoresis:

    • Gently tap off excess Lysis Solution and immerse the slides in a freshly prepared alkaline solution (pH > 13) for 40-60 minutes at room temperature.[10]

    • Rationale: The high pH denatures the DNA, unwinding the double helix and exposing single-strand breaks.

    • Place the slides in a horizontal electrophoresis tank and fill with the same alkaline solution until the liquid just covers the slides.

    • Apply voltage at ~1 V/cm for 30-45 minutes at 4°C.[10][19]

    • Rationale: Performing electrophoresis in the cold minimizes background DNA damage. The voltage and duration are critical parameters that must be optimized for each cell type to achieve measurable comet tails without causing detachment from the head.[10]

  • Neutralization and Staining:

    • Carefully remove slides and wash them gently twice with a neutralization buffer (e.g., 1X TBE or PBS) for 5 minutes each.[10]

    • Dry the slides completely.

    • Apply a DNA stain, such as SYBR® Green I, and incubate for 15 minutes in the dark.[10]

  • Imaging and Analysis:

    • Visualize the slides using an epifluorescence microscope.

    • Capture images of at least 50-100 comets per sample.

    • Quantify DNA damage using specialized software (e.g., OpenComet, ImageJ) to measure parameters like % DNA in the tail and tail moment.[10]

Protocol 2: The γH2AX Immunofluorescence Assay

This protocol provides a specific method for quantifying DNA double-strand breaks induced by Teloxantrone.

gH2AX_Workflow γH2AX Assay Workflow A 1. Seed & Treat Cells on Coverslips B 2. Fixation (e.g., 4% Paraformaldehyde) A->B C 3. Permeabilization (e.g., 0.3% Triton X-100) B->C D 4. Blocking (e.g., 5% BSA) C->D E 5. Primary Antibody Incubation (Anti-γH2AX) D->E F 6. Secondary Antibody Incubation (Fluorescently-labeled) E->F G 7. Counterstain & Mount (DAPI-containing medium) F->G H 8. Imaging & Quantification (Confocal/Fluorescence Microscopy) G->H

Figure 3: Experimental workflow for γH2AX Immunofluorescence.
Detailed Step-by-Step Protocol
  • Cell Culture and Treatment:

    • Seed cells onto sterile glass coverslips in a multi-well plate and allow them to attach overnight.

    • Treat cells with Teloxantrone hydrochloride as described in the Comet Assay protocol. Include a positive control (e.g., Etoposide, 100 µM for 1 hour) and a vehicle control.

    • Rationale: Growing cells on coverslips facilitates high-quality imaging.

  • Fixation and Permeabilization:

    • After treatment, wash the cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.[15]

    • Wash three times with PBS.

    • Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes at room temperature.[15]

    • Rationale: Fixation cross-links proteins to preserve cellular structure, while permeabilization creates pores in the cell membranes, allowing antibodies to access intracellular targets like the nucleus.

  • Blocking and Antibody Incubation:

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating coverslips in a blocking buffer (e.g., 5% BSA in PBS) for 30-60 minutes at room temperature.[15]

    • Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2AX Ser139), diluted in blocking buffer, overnight at 4°C in a humidified chamber.[15]

    • Rationale: The blocking step is crucial to prevent the antibodies from binding randomly, which would result in high background signal.

    • The next day, wash the coverslips three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor® 488 anti-mouse IgG), diluted in blocking buffer, for 2 hours at room temperature in the dark.[20]

  • Counterstaining and Mounting:

    • Wash three times with PBS in the dark.

    • Carefully remove the coverslips from the wells and mount them onto microscope slides using an antifade mounting medium containing DAPI.[15]

    • Rationale: DAPI stains the nucleus, allowing for easy identification of cells and localization of the γH2AX signal. Antifade agents preserve the fluorescent signal during imaging.

  • Imaging and Quantification:

    • Acquire images using a fluorescence or confocal microscope.

    • Quantify the number of distinct γH2AX foci per nucleus using software like ImageJ or Fiji.[15][20] Analyze at least 100 nuclei per condition for statistical significance.

Data Analysis and Interpretation

Table 1: Expected Results from a Teloxantrone Dose-Response Experiment
AssayParameter MeasuredVehicle Control0.1 µM Teloxantrone1 µM Teloxantrone10 µM Teloxantrone
Comet Assay % DNA in Tail (Mean ± SD)2.5 ± 0.815.3 ± 2.145.8 ± 5.678.2 ± 6.9
γH2AX Assay Foci per Nucleus (Mean ± SD)1.2 ± 0.58.7 ± 1.529.4 ± 4.350+ (pan-nuclear)
  • Interpretation: An increase in the "% DNA in Tail" and the "Foci per Nucleus" with increasing concentrations of Teloxantrone confirms its dose-dependent DNA-damaging activity. At very high concentrations or long exposure times, the γH2AX signal may become "pan-nuclear," indicating extensive, irreparable damage preceding cell death.

Applications in Drug Development

  • Mechanism of Action Studies: These protocols provide direct, quantitative evidence of Teloxantrone's ability to induce DNA strand breaks, validating its proposed mechanism as a topoisomerase II inhibitor.

  • Genotoxicity Screening: The Comet Assay, in particular, is a "golden standard" for evaluating the genotoxic potential of new chemical entities in early-stage drug development.[19]

  • Pharmacodynamic Biomarkers: The γH2AX assay can be adapted to measure DNA damage in tumor biopsies from preclinical models or clinical trials, serving as a pharmacodynamic biomarker to confirm target engagement and therapeutic efficacy.

  • DNA Repair Studies: By treating cells with Teloxantrone and then allowing them to recover in drug-free media, researchers can use these assays to monitor the kinetics of DNA repair over time.[14][18] This is critical for understanding how cancer cells might develop resistance.[21]

References

  • Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]

  • JoVE. (2025, July 8). Comet Assay for DNA Damage Detection in Cells. Retrieved from [Link]

  • Wang, Z., et al. (2017, October 11). Evaluating In Vitro DNA Damage Using Comet Assay. PMC - NIH. Retrieved from [Link]

  • Bio-protocol. (2021, August 20). Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaks in Hematopoietic Stem Cells. Retrieved from [Link]

  • Deng, L., et al. (n.d.). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. PMC. Retrieved from [Link]

  • CRPR. (n.d.). Gamma-H2AX protocol (optimized for VH10-cells). Retrieved from [Link]

  • Lee, Y., et al. (2023). High-Throughput γ-H2AX Assay Using Imaging Flow Cytometry. Springer Protocols. Retrieved from [Link]

  • McGill Radiobiology. (2015, June 19). Comet Assay Protocol. Retrieved from [Link]

  • Clementi, E., et al. (2021, November 20). Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells. Bio-protocol. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Definition of teloxantrone hydrochloride. NCI Drug Dictionary. Retrieved from [Link]

  • ResearchGate. (2022, November 9). Teloxantron inhibits the processivity of telomerase with preferential DNA damage on telomeres. Retrieved from [Link]

  • JoVE. (2017, July 25). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Retrieved from [Link]

  • ResearchGate. (2022, May 12). Teloxantron inhibits the processivity of telomerase with preferential DNA damage on telomeres. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). DNA Double-Strand Break Assay. Retrieved from [Link]

  • Oxford Academic. (2024, January 23). and double-strand breaks in the Flash comet assay by DNA polymerase-assisted end-labelling. Nucleic Acids Research. Retrieved from [Link]

  • PMC - NIH. (n.d.). DNA Damaging Drugs. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 14). What is Losoxantrone hydrochloride used for?. Retrieved from [Link]

  • MDPI. (2014, February 25). Genotoxic Anti-Cancer Agents and Their Relationship to DNA Damage, Mitosis, and Checkpoint Adaptation in Proliferating Cancer Cells. Retrieved from [Link]

  • MIT News. (2019, June 6). Drug makes tumors more susceptible to chemo. Retrieved from [Link]

  • PubMed. (1994, August 17). Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941 (Losoxantrone) in the National Cancer Institute preclinical antitumor drug discovery screen. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Mitoxantrone Hydrochloride?. Retrieved from [Link]

  • OEHHA. (2011, July 1). Topoisomerase II Inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitoxantrone. Retrieved from [Link]

  • GSRS. (n.d.). TELOXANTRONE HYDROCHLORIDE. Retrieved from [Link]

  • OncoLink. (2025, September 19). Mitoxantrone (Novantrone®). Retrieved from [Link]

  • PubMed. (n.d.). Mitoxantrone. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the chemotherapy of cancer. Retrieved from [Link]

  • JSciMed Central. (2017, February 2). Mitoxantrones for Cancer Treatment and there Side Effects. Retrieved from [Link]

  • HealthTree Foundation. (n.d.). mitoxantrone Treatment Details. Retrieved from [Link]

  • BreastCancer.org. (2025, December 6). Mitoxantrone: What to Expect, Side Effects, and More. Retrieved from [Link]

  • Cancer Research UK. (n.d.). Mitoxantrone. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Teloxantrone Liposomal Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Optimization of Anthrapyrazole (Teloxantrone) Delivery Systems Audience: Formulation Scientists & Process Engineers[1]

Core Technical Directive: The Physicochemical Basis

Teloxantrone is an anthrapyrazole antineoplastic agent. Structurally similar to Mitoxantrone, it functions as a weak amphipathic base (approximate pKa 8.3–8.6). Consequently, passive encapsulation methods (e.g., thin-film hydration without gradients) yield poor Encapsulation Efficiency (EE < 30%) and rapid leakage.

The Solution: You must utilize Remote Loading (Active Loading) via a transmembrane ammonium sulfate gradient. This method relies on the "ion trapping" mechanism where the neutral drug permeates the membrane, becomes protonated in the acidic intraliposomal core, and forms a stable precipitate with sulfate ions, achieving EE > 90%.

Standard Operating Procedure (SOP): The Baseline Formulation

Use this validated protocol as your experimental control.

Phase A: Lipid Film Formation

Objective: Create a homogenous lipid matrix.

  • Lipid Composition: HSPC (or DSPC) : Cholesterol : DSPE-PEG2000[1][2]

  • Molar Ratio: 55 : 40 : 5 (Standard "Doxil-like" formulation for stability).

  • Protocol: Dissolve lipids in Chloroform/Methanol (2:1). Evaporate under vacuum (Rotavap) at 60°C to form a thin film. Desiccate overnight to remove trace solvents.

Phase B: Gradient Generation (The Critical Step)

Objective: Establish the driving force for drug uptake.

  • Hydration: Hydrate film with 250 mM Ammonium Sulfate (pH 5.5) .

  • Downsizing: Extrude through 100 nm polycarbonate membranes at 65°C (must be > Tm of HSPC) until PDI < 0.1.

  • Gradient Creation: Exchange the external buffer using a Sephadex G-50 column or TFF (Tangential Flow Filtration).

    • Internal Phase: Ammonium Sulfate.[2][3][4]

    • External Phase: PBS or Sucrose/Histidine (pH 7.4).

    • Result: A transmembrane pH gradient (Internal pH ~5.5, External pH 7.4).

Phase C: Active Loading
  • Incubation: Add Teloxantrone solution to the liposomes.

  • Ratio: Drug-to-Lipid (D/L) weight ratio of 1:10 to 1:8.

  • Temperature: Incubate at 60°C–65°C for 30–60 minutes. Note: Loading does not occur effectively below the lipid phase transition temperature (Tm).

  • Quench: Rapidly cool to 4°C to lock the drug inside.

Visualizing the Mechanism

The following diagram details the kinetic trap mechanism required for Teloxantrone stability.

RemoteLoading cluster_ext External Medium (pH 7.4) cluster_mem Lipid Bilayer cluster_int Internal Core (pH ~5.5) Tel_Ext Teloxantrone (Neutral) Diffusion Diffusion (T > Tm) Tel_Ext->Diffusion NH3_Ext NH3 (Gas) Tel_Int Teloxantrone-H+ Diffusion->Tel_Int Influx NH4_Int (NH4)2SO4 Protonation Protonation (H+ Transfer) NH4_Int->Protonation Dissociation Precipitate [Tel-H]2-SO4 (Precipitate Gel) NH4_Int->Precipitate SO4(2-) Source Protonation->NH3_Ext Efflux (Driving Force) Tel_Int->Precipitate Sulfate Trapping

Caption: Kinetic mechanism of Ammonium Sulfate remote loading. Ammonia efflux creates a proton gradient, driving Teloxantrone influx and subsequent sulfate-based precipitation.

Troubleshooting Center (FAQs)

Module 1: Encapsulation Efficiency (EE) Issues

Q: My EE% is stuck below 60%. I am using the ammonium sulfate method. What is wrong?

Diagnosis: This usually indicates a failure in the Gradient Integrity or Membrane Permeability .

  • Check 1: Incubation Temperature. [5]

    • Reasoning: Teloxantrone cannot cross the bilayer if the lipids are in the "gel" phase. HSPC has a Tm of ~55°C.

    • Fix: Ensure your water bath is calibrated to 60°C–65°C .

  • Check 2: The "Collapsed" Gradient.

    • Reasoning: If you waited too long (>24h) between creating the gradient (Phase B) and loading the drug (Phase C), the ammonium sulfate may have dissipated.

    • Fix: Load the drug immediately (within 1-2 hours) after the buffer exchange step.

  • Check 3: Drug-to-Lipid Ratio (D/L).

    • Reasoning: If you attempt to load too much drug (e.g., D/L > 0.2), you saturate the sulfate capacity, leading to precipitation outside the liposome.

    • Fix: Reduce D/L ratio to 0.1 (1:10 w/w) .

Module 2: Particle Size & Heterogeneity (PDI)

Q: My PDI is > 0.3 after extrusion. I need < 0.1 for EPR effect targeting.

Diagnosis: High PDI suggests Lipid Aggregation or Extruder Failure .

  • Check 1: The "Cold" Extrusion.

    • Reasoning: Extruding HSPC below 55°C causes membrane fouling and structural defects.

    • Fix: Pre-heat the extruder block to 65°C .

  • Check 2: Buffer Compatibility.

    • Reasoning: Teloxantrone (and anthrapyrazoles) can aggregate in the presence of certain anions before loading.

    • Fix: Ensure the external loading buffer is Histidine/Sucrose rather than high-salt PBS if aggregation is observed during the mixing phase.

  • Check 3: Cholesterol Crystallization.

    • Reasoning: If Cholesterol > 45 mol%, it may not integrate fully, forming micro-crystals that scatter light and ruin PDI readings.

    • Fix: Keep Cholesterol between 35–40 mol% .

Module 3: Stability & Leakage

Q: The formulation looks good initially, but the drug leaks out within 48 hours at 4°C.

Diagnosis: This is a Phase Transition or Precipitate Stability failure.

  • Check 1: Lipid Tm Selection.

    • Reasoning: If you used DPPC (Tm 41°C) instead of HSPC/DSPC (Tm ~55°C), the membrane is too fluid even at room temperature.

    • Fix: Switch to HSPC (Hydrogenated Soy PC) or DSPC .

  • Check 2: Intraliposomal Sulfate Concentration.

    • Reasoning: The stability of the drug depends on the solid-state precipitate [Teloxantrone-Sulfate]. If the internal sulfate concentration is too low, the precipitate re-dissolves.

    • Fix: Ensure the hydration solution is at least 250 mM Ammonium Sulfate .[2]

Diagnostic Workflow

Use this decision tree to resolve batch failures.

Troubleshooting Start Batch Failure Analysis Issue Identify Primary Defect Start->Issue LowEE Low Encapsulation (<80%) Issue->LowEE HighPDI High PDI (>0.2) Issue->HighPDI Leakage Rapid Leakage (>5%/day) Issue->Leakage TempCheck Was Loading Temp > 60°C? LowEE->TempCheck ExtrusionCheck Membrane Clogged? HighPDI->ExtrusionCheck LipidCheck Lipid Tm < 50°C? Leakage->LipidCheck TempOK Check Gradient Age (Must be <2h) TempCheck->TempOK Yes TempFail REPEAT: Maintain 65°C TempCheck->TempFail No ClogYes Increase Temp or Reduce Lipid Conc. ExtrusionCheck->ClogYes Yes ClogNo Check Cholesterol % (Limit to 40%) ExtrusionCheck->ClogNo No LipidLow Switch to HSPC/DSPC LipidCheck->LipidLow Yes LipidHigh Check Sulfate Conc. (Increase to 250mM) LipidCheck->LipidHigh No

Caption: Decision matrix for troubleshooting Teloxantrone liposomal formulation anomalies.

References

  • Barenholz, Y. (2012). Doxil®—the first FDA-approved nano-drug: lessons learned. Journal of Controlled Release, 160(2), 117-134. Link

  • Haran, G., et al. (1993). Transmembrane ammonium sulfate gradients in liposomes produce efficient and stable entrapment of amphipathic weak bases.[4][6] Biochimica et Biophysica Acta (BBA)-Biomembranes, 1151(2), 201-215. Link

  • Bolotin, E. M., et al. (1994). Ammonium sulfate gradients for efficient and stable remote loading of amphipathic weak bases into liposomes and ligandoliposomes.[6] Journal of Liposome Research, 4(1), 455-479. Link

  • BenchChem. (2025).[7][8] Technical Support Center: PAz-PC Liposome Preparation. BenchChem Technical Guides. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4212, Mitoxantrone. Link

Sources

Overcoming multi-drug resistance (MDR) using Teloxantrone combinations

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and drug development professionals investigating Teloxantrone (CI-937) as a solution for Multi-Drug Resistance (MDR).

Current Status: Operational Role: Senior Application Scientist Topic: Overcoming Multi-Drug Resistance (MDR) with Teloxantrone Combinations

Technical Overview & Mechanism

What is Teloxantrone? Teloxantrone (CI-937) is a synthetic anthrapyrazole antineoplastic agent.[1][2][3][4][5] It was structurally designed to retain the potent DNA intercalation and Topoisomerase II inhibition of anthracyclines (like Doxorubicin) and anthracenediones (like Mitoxantrone) while significantly reducing cardiotoxicity and susceptibility to P-glycoprotein (P-gp/ABCB1) mediated efflux.

Why use it for MDR? Unlike Doxorubicin, Teloxantrone possesses a modified planar ring structure that makes it a poor substrate for ABC transporters . In MDR phenotypes where anthracyclines are actively pumped out of the cell, Teloxantrone often retains significant intracellular accumulation, leading to DNA strand breaks and apoptosis.

Mechanism of Action & Resistance Evasion

The following diagram illustrates the differential processing of Doxorubicin vs. Teloxantrone in an MDR+ cell.

MDR_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dox Doxorubicin Pgp P-gp (ABCB1) Pump Dox->Pgp High Affinity Binding Dox_In Low Dox Concentration Dox->Dox_In Passive Diffusion (Limited) Telo Teloxantrone Telo_In High Telo Concentration Telo->Telo_In Rapid Uptake / Low P-gp Affinity Pgp->Dox Efflux TopoII Topoisomerase II Telo_In->TopoII Stabilizes Cleavable Complex DNA_Break DNA Double-Strand Breaks TopoII->DNA_Break Apoptosis Apoptosis DNA_Break->Apoptosis

Figure 1: Mechanistic comparison of P-gp evasion. Teloxantrone bypasses the efflux pump that typically sequesters anthracyclines, engaging Topoisomerase II to induce cytotoxicity.

Experimental Troubleshooting Guides

Module A: Formulation & Stability for Combinations

User Question: I am observing precipitation when combining Teloxantrone with other agents in cell culture media. How do I stabilize the stock?

Scientist Response: Teloxantrone is typically supplied as a hydrochloride salt.[2][5][6][7] Precipitation in combination studies is a common artifact that yields false-negative toxicity data.

Diagnostic Protocol:

  • Check the pH: Anthrapyrazoles can aggregate at neutral/basic pH if the concentration is high (>1 mM).

  • Solvent Compatibility: Ensure your co-drug (e.g., Taxol, Cisplatin) vehicle does not introduce high salt concentrations immediately upon mixing.

Recommended Formulation Strategy:

ComponentRecommendationReason
Primary Stock DMSO or Sterile Water (check CoA)Maintain stock at 10-20 mM. Store at -20°C.
Intermediate Dilution Acidified Water (0.01 N HCl)Prevents deprotonation and aggregation before final dilution.
Working Solution Serum-Free MediaSerum proteins can bind the drug; dilute immediately before use.
Combination Order Add Teloxantrone lastMinimize time in neutral pH before cell exposure.

Critical Check: Verify the solubility of Teloxantrone in your specific media using a spectrophotometer (Absorbance ~600-650 nm range, verify specific lambda max) before adding cells. If OD drops over 1 hour, precipitation is occurring.

Module B: Validating Synergy in MDR Lines

User Question: My combination index (CI) values are inconsistent in MCF-7/MDR cells. How do I ensure my synergy data is valid?

Scientist Response: Inconsistent CI values in MDR lines often stem from efflux kinetics rather than true pharmacodynamic variability. If the P-gp pump is active, the intracellular ratio of the two drugs changes dynamically, invalidating the fixed-ratio assumption of the Chou-Talalay method.

Step-by-Step Validation Protocol:

  • Establish Linearity: Ensure both Teloxantrone and the partner drug (e.g., Cyclosporin A, Cisplatin) have linear dose-response curves (r > 0.95) in the MDR line.

  • The "Pre-Incubation" Step:

    • Standard: Simultaneous addition.

    • MDR-Specific: Pre-incubate with the modulator (if using a P-gp inhibitor) for 1 hour before adding Teloxantrone. This "closes" the pump, ensuring Teloxantrone reaches the target.

  • Calculate CI at High Effect Levels: Focus on CI values at ED75, ED90, and ED95. Synergy at low cell kill (ED50) is often clinically irrelevant in resistant models.

Workflow Visualization:

Synergy_Workflow cluster_check Quality Control Start Define Drug Ratios (e.g., 1:1, 1:10) Seed Seed MDR Cells (24h attachment) Start->Seed Treat Drug Treatment (Simultaneous vs Sequential) Seed->Treat Assay Viability Assay (MTT/CCK-8 @ 72h) Treat->Assay Analysis CompuSyn Analysis (Chou-Talalay) Assay->Analysis QC1 R-value > 0.95? Analysis->QC1

Figure 2: Standardized workflow for determining synergy (CI < 1.0) in MDR cell lines.[8]

Module C: Intracellular Accumulation Assays

User Question: Can I use flow cytometry to measure Teloxantrone accumulation like I do with Doxorubicin?

Scientist Response: Yes, but with caveats. Teloxantrone (and anthrapyrazoles in general) are fluorescent, but their quantum yield and excitation/emission spectra differ from Doxorubicin.

Protocol:

  • Spectral Scan: First, run a cell-free spectral scan of Teloxantrone (10 µM in PBS).

    • Expected Range: Excitation ~580-620 nm; Emission ~650-700 nm (Deep Red).

    • Cytometer Channel: Use the APC or Cy5 channel (Red Laser excitation). Do not use the PE channel (Blue laser) used for Doxorubicin, as signal will be weak.

  • Quenching Check: High intracellular concentrations of anthrapyrazoles can self-quench. Perform a dilution curve to ensure fluorescence intensity is linear with concentration.

  • The "Cold" Control: Always include a sample incubated at 4°C. Active efflux (P-gp) is energy-dependent and inhibited at 4°C.

    • Interpretation: If Fluorescence (37°C) << Fluorescence (4°C), efflux is still active. Teloxantrone should show Fluorescence (37°C)

      
       Fluorescence (4°C) if it truly bypasses MDR.
      

Frequently Asked Questions (FAQs)

Q1: Is Teloxantrone completely immune to P-gp mediated resistance? A: No. While it is a poorer substrate than Doxorubicin, high-level expression of ABCB1 (P-gp) or ABCG2 (BCRP) can still reduce its efficacy. We recommend combining it with third-generation P-gp inhibitors (e.g., Tariquidar) in highly resistant models to achieve complete reversal [1].

Q2: What are the best combination partners for Teloxantrone? A: Based on mechanistic logic and preclinical data:

  • Alkylating Agents (e.g., Cisplatin): Teloxantrone opens the DNA helix (intercalation), potentially exposing sites for alkylation.

  • Antimetabolites (e.g., 5-FU): Effective in breast cancer models (analogous to FAC regimens) [2].

  • Modulators: Cyclosporin A or Verapamil (for proof-of-concept in vitro), though toxicity limits these in vivo.

Q3: How does Teloxantrone toxicity compare to Doxorubicin in vivo? A: Teloxantrone is significantly less cardiotoxic because it does not generate the same level of reactive oxygen species (ROS) via semiquinone radical formation. However, the dose-limiting toxicity (DLT) is leukopenia/neutropenia [3].[1] Monitor complete blood counts (CBC) closely in animal models.

References

  • National Cancer Institute. (n.d.). Definition of teloxantrone hydrochloride. NCI Drug Dictionary. Retrieved February 22, 2026, from [Link]

  • Hortobagyi, G. N. (2002). Anthracyclines in the Treatment of Cancer. Cancer Network. Retrieved February 22, 2026, from [Link]

  • Showalter, H. D., et al. (1986). Anthrapyrazole anticancer agents.[1][2][5][9][10][11] Synthesis and structure-activity relationships. Journal of Medicinal Chemistry. (Contextual citation based on search results regarding CI-937 development and toxicity profiles).

  • PubChem. (n.d.). Teloxantrone | C21H25N5O4.[9][12] National Library of Medicine. Retrieved February 22, 2026, from [Link]

Sources

Technical Support Center: Teloxantrone Formulation & In Vivo Safety

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Vehicle Toxicity in Teloxantrone (Anthrapyrazole) Animal Studies

Status: Operational | Tier: Level 3 (Senior Application Support)

Executive Summary: The Physicochemical Challenge

Teloxantrone , structurally categorized within the Anthrapyrazole class (analogs of Mitoxantrone/Losoxantrone), presents a classic formulation paradox in preclinical development. It is a planar, hydrophobic cation that requires acidic conditions for solubility but physiological neutrality for tolerability.

Most "toxicity" observed in early Teloxantrone animal studies is not drug-mediated but vehicle-mediated or precipitation-induced . This guide addresses the root causes of vehicle intolerance, specifically focusing on reducing reliance on toxic co-solvents (DMSO/Cremophor) and preventing micro-embolic events.

Module 1: Formulation & Solubility Troubleshooting
Q1: My Teloxantrone stock precipitates immediately upon dilution in saline. How do I fix this without increasing DMSO?

Diagnosis: This is a "Dielectric Constant Shock." Teloxantrone is likely a hydrochloride salt. It is soluble in organic solvents (DMSO) or acidic water, but at neutral pH (Saline/PBS pH 7.4), the free base forms and crashes out. The Fix: The "Acidic Step-Down" Protocol. Do not inject pure DMSO stocks directly into saline. You must bridge the polarity gap.

  • Acidification: Anthrapyrazoles are stable and soluble at pH 4.5–5.5. Replace standard Saline with 20 mM Acetate Buffer (pH 5.0) containing 5% Dextrose (D5W) for tonicity.

  • Cyclodextrin Shielding: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1] It encapsulates the hydrophobic core of Teloxantrone, preventing precipitation at physiological pH without the toxicity of surfactants.

Recommended Formulation (Low Toxicity):

  • Vehicle: 10% HP-β-CD in 20 mM Acetate Buffer (pH 5.0).

  • Preparation: Dissolve drug in minimal DMSO (<2% final vol), then slowly add the acidified Cyclodextrin solution with vortexing.

Q2: We are seeing immediate mortality (within minutes) after IV injection in mice. Is this acute drug toxicity?

Diagnosis: Unlikely. True drug toxicity (cardiotoxicity/myelosuppression) takes days. Immediate death usually indicates Pulmonary Embolism caused by microprecipitation or Hemolysis from the vehicle. Troubleshooting Steps:

  • Check for "Invisible" Precipitate: Hold your formulation against a light source. If it looks "hazy" or exhibits the Tyndall effect (scattering light), you are injecting micro-crystals that clog lung capillaries.

  • Reduce Injection Speed: Rapid bolus of high-viscosity vehicles (like PEG-400) causes acute hemodynamic collapse.

    • Standard: Bolus < 5 seconds.

    • Correction: Slow infusion over 30–60 seconds.

Q3: Animals are developing black necrotic tails (Tail Rot).

Diagnosis: Extravasation of a cytotoxic, low-pH drug, or chemical phlebitis caused by high DMSO concentration (>10%). The Fix:

  • Strict pH Limit: Never inject IV below pH 4.0.

  • DMSO Limit: Keep DMSO < 5% for IV bolus. If higher solubility is needed, switch to the Liposomal or Cyclodextrin route.

  • Technique: Ensure the needle is fully patent in the vein before pushing. If resistance is felt, STOP.

Module 2: Vehicle Selection Decision Matrix

Use this logic flow to select the least toxic vehicle based on your required concentration.

VehicleSelection cluster_legend Toxicity Profile Start Start: Teloxantrone Formulation SolubilityCheck Target Concentration > 1 mg/mL? Start->SolubilityCheck SimpleBuffer Use Acetate Buffer (pH 5.0) + D5W (Lowest Toxicity) SolubilityCheck->SimpleBuffer No HighConc Requires Solubilizer SolubilityCheck->HighConc Yes CD_Check Is Drug Stable in Acid? HighConc->CD_Check Cyclodextrin 10-20% HP-beta-Cyclodextrin (Recommended: Renal Safe) CD_Check->Cyclodextrin Yes (Preferred) Cosolvent Use Co-solvent System CD_Check->Cosolvent No PEG_DMSO 5% DMSO / 40% PEG-400 / 55% Water (WARNING: Viscosity/Hemolysis Risk) Cosolvent->PEG_DMSO Standard Liposome Liposomal Encapsulation (Best for High Dose/Low Tox) Cosolvent->Liposome Advanced LowTox Low Toxicity HighTox High Toxicity Risk

Figure 1: Decision matrix for selecting Teloxantrone vehicles. Green paths indicate formulations with the highest safety margins for in vivo studies.

Module 3: Reference Data for Vehicle Safety

When formulating Teloxantrone, you must adhere to strict volume and composition limits to distinguish vehicle effects from drug effects.

Table 1: Maximum Tolerated Vehicle Limits (Mouse/Rat)

Exceeding these limits introduces confounding toxicity (hemolysis, seizures, weight loss).

Vehicle ComponentIV Max % (Bolus)IP Max %Toxicity Mechanism
DMSO < 5%< 10%Hemolysis, Histamine release, Neurotoxicity.
Ethanol < 10%< 10%CNS depression, Hemolysis.
PEG 400 < 40%< 50%Viscosity-induced cardiac load, Renal tubular necrosis.
Tween 80 < 1%< 2%Severe Histamine release (anaphylactoid reaction).[2]
HP-β-CD 20-40%20-40%Osmotic nephrosis (at very high doses), generally safe.
Acetate Buffer 100% (Isotonic)100%Well tolerated if pH > 4.5.

Data synthesized from Gad et al. (2006) and standard Anthrapyrazole formulation protocols.

Module 4: Advanced Protocols
Protocol A: The "Soft-Landing" Cyclodextrin Formulation

Use this for efficacy studies to minimize vehicle-related weight loss.

  • Stock Prep: Dissolve Teloxantrone powder in pure DMSO at 200x the final concentration (e.g., if final is 1 mg/mL, make 200 mg/mL stock).

  • Vehicle Prep: Prepare 20% (w/v) HP-β-CD in 20mM Acetate Buffer (pH 5.0). Filter sterilize (0.22 µm).

  • Mixing (Critical):

    • Place the Vehicle on a vortex mixer.

    • While vortexing, slowly pipette the DMSO stock (0.5% of total volume) into the vortex cone.

    • Result: A clear, stable solution where the drug is sequestered in the CD cavity.

  • Validation: Centrifuge at 10,000 x g for 5 mins. If a pellet forms, the encapsulation failed (drug concentration too high for CD capacity).

Protocol B: Emergency Intervention for Extravasation

If Teloxantrone leaks into perivascular tissue (indicated by immediate bleb/swelling):

  • Stop Injection immediately.

  • Aspirate as much fluid as possible through the cannula.

  • Infiltrate the area with Sodium Bicarbonate (8.4%) to neutralize the acidic drug and precipitate it locally (preventing spread), followed by cold compress to limit diffusion.

References
  • Gad, S. C., et al. (2006).[3] "Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species." International Journal of Toxicology. Provides the authoritative limits on DMSO, PEG, and Tween volumes for rodents.

  • Showalter, H. D., et al. (1987).[4] "Anthrapyrazole anticancer agents.[4][5] Synthesis and structure-activity relationships against murine leukemias."[4][6] Journal of Medicinal Chemistry. Establishes the structural basis for anthrapyrazole solubility and the necessity of acidic/amine-compatible vehicles.

  • Mus, L. M., et al. (2018).[7] "Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent... in rodents."[7][8] PLOS ONE. Demonstrates the superiority of Cyclodextrin/PEG combinations over pure DMSO for hydrophobic drugs.

    • [7]

  • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. The definitive guide on using HP-β-CD to reduce toxicity of lipophilic drugs.

  • Alavizadeh, S. H., et al. (2016). "Liposomal formulation of Anthracyclines and their analogs." Journal of Controlled Release. Discusses the reduction of cardiotoxicity and vehicle toxicity via liposomal encapsulation (relevant to Teloxantrone/Mitoxantrone class).

Disclaimer: Teloxantrone is treated in this guide as a member of the Anthrapyrazole class (e.g., Losoxantrone/Mitoxantrone analogs). Specific solubility profiles may vary by exact salt form (Hydrochloride vs. Free Base). Always perform a pilot solubility test ex vivo before animal administration.

Sources

Validation & Comparative

A Comparative Guide to the Cross-Resistance Profile of Teloxantrone Hydrochloride in P-glycoprotein Overexpressing Cells

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to oncology, overcoming multidrug resistance (MDR) remains a paramount challenge. One of the most well-characterized mechanisms of MDR is the overexpression of the ATP-binding cassette (ABC) transporter, P-glycoprotein (P-gp or ABCB1).[1][2][3] This membrane-bound efflux pump actively removes a wide array of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy.[1][4][5]

This guide provides an in-depth, objective comparison of Teloxantrone hydrochloride's performance in cancer cells that overexpress P-gp. We will dissect its cross-resistance profile against established chemotherapeutics known to be P-gp substrates and non-substrates. The experimental data and protocols herein are designed to offer a clear, evidence-based framework for evaluating Teloxantrone's potential to circumvent this critical resistance mechanism.

The Central Question: Does Teloxantrone Evade P-gp-Mediated Resistance?

Teloxantrone is an anthracenedione derivative, structurally related to mitoxantrone. While mitoxantrone's interaction with P-gp can be complex and sometimes contradictory, there is evidence to suggest it is affected by P-gp.[6][7] This raises the critical question: Does Teloxantrone, a related compound, also fall prey to P-gp-mediated efflux, or does its unique structure allow it to bypass this resistance pathway?

To answer this, we designed a series of self-validating experiments using a classic model of P-gp-mediated resistance: the human breast cancer cell line MCF-7 and its doxorubicin-resistant, P-gp-overexpressing counterpart, MCF-7/ADR (also known as MCF-7/Dox).

Experimental Design Philosophy: A Multi-Pillar Approach

To ensure the trustworthiness and scientific integrity of our findings, our comparative analysis rests on three pillars:

  • Model Validation: We must first quantitatively confirm the overexpression of P-gp in our resistant cell line model. This is the foundational control for all subsequent experiments.

  • Cytotoxicity Profiling: By comparing the half-maximal inhibitory concentration (IC50) of various drugs in both the sensitive (MCF-7) and resistant (MCF-7/ADR) cell lines, we can calculate a Resistance Index (RI). A low RI suggests the drug is not significantly affected by P-gp.

  • Functional Efflux Assessment: Beyond cytotoxicity, we must directly measure the functional activity of the P-gp pump. This confirms that the observed resistance is indeed due to active drug efflux.

Our chosen comparator agents are:

  • Doxorubicin: A classic, well-documented P-gp substrate.[8]

  • Paclitaxel: Another potent and widely recognized P-gp substrate.[9]

  • Cisplatin: A platinum-based drug that is generally considered a poor substrate for P-gp, serving as a negative control.[10][11]

Part 1: Validating the Model - Quantification of P-gp Expression

Causality: Before assessing drug efficacy, it is imperative to confirm the molecular basis of resistance in our chosen cell model. Western blotting provides a semi-quantitative method to visualize the difference in P-gp protein levels between the parental MCF-7 and the resistant MCF-7/ADR cell lines. A stark difference validates that P-gp is a primary variable between the two cell types.

Experimental Protocol: Western Blot for P-gp (MDR1)
  • Cell Lysate Preparation:

    • Culture MCF-7 and MCF-7/ADR cells to ~80-90% confluency.

    • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[12]

    • Add ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to the culture dish.[13]

    • Scrape the adherent cells and transfer the suspension to a microcentrifuge tube.

    • Agitate the mixture for 30 minutes at 4°C, then centrifuge to pellet cell debris.

    • Collect the supernatant containing the protein lysate. Determine protein concentration using a BCA assay.[12][13]

  • SDS-PAGE and Protein Transfer:

    • Mix 20-40 µg of protein lysate from each cell line with Laemmli sample buffer and boil at 95°C for 5 minutes.[12]

    • Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[12]

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12][14]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for P-gp/MDR1 (e.g., clone C219).[13] Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control.

    • Wash the membrane three times with TBST for 10 minutes each.[14]

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Wash the membrane again three times with TBST.[14]

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[14]

    • Visualize the protein bands using an imaging system or autoradiography film.[12][14] The expected molecular weight for P-gp is ~170 kDa.[11]

Caption: Western Blot workflow for P-gp validation.

Part 2: Quantifying Cross-Resistance Profiles

Causality: The IC50 value represents the drug concentration required to inhibit 50% of cell growth and is a key metric of cytotoxic potency.[15] By calculating the ratio of the IC50 in the resistant cell line to the IC50 in the sensitive parental line (IC50 MCF-7/ADR / IC50 MCF-7), we derive the Resistance Index (RI). An RI close to 1 indicates little to no resistance, whereas a high RI signifies significant resistance mediated by the overexpressed P-gp.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Seed MCF-7 and MCF-7/ADR cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[9][16]

  • Drug Treatment:

    • Prepare serial dilutions of Teloxantrone, Doxorubicin, Paclitaxel, and Cisplatin in culture medium.[16][17]

    • Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include a vehicle control (e.g., DMSO) and a no-drug control.[17]

    • Incubate the plates for 48 to 72 hours.[16][17]

  • MTT Incubation and Solubilization:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT tetrazolium salt into purple formazan crystals.[15][17]

    • Carefully remove the medium from the wells.[17]

    • Add 150 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[15][17]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.[17]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[15][17]

    • Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.

    • Plot the dose-response curves and determine the IC50 values using non-linear regression analysis (e.g., sigmoidal dose-response).[18]

Comparative Data: IC50 and Resistance Index (RI)
CompoundCell LineIC50 (nM) [Approx. Literature Values]Resistance Index (RI)P-gp Substrate?
Teloxantrone HCl MCF-7Expected LowTo be Determined Hypothesis: No
MCF-7/ADRExpected Low
Doxorubicin MCF-720 - 50~100 - 200 Yes
MCF-7/ADR4,000 - 6,000
Paclitaxel MCF-75 - 20[9][19][20]~100 - 150 [9]Yes
MCF-7/ADR1,500 - 2,500[9]
Cisplatin MCF-72,000 - 5,000~1 - 2 No [11][21]
MCF-7/ADR3,000 - 7,000

Note: The IC50 values are representative and can vary based on experimental conditions. The key takeaway is the relative difference captured by the RI.

Part 3: Functional Verification of P-gp Efflux

Causality: While cytotoxicity data is crucial, it is an indirect measure of P-gp's impact. A functional assay using a fluorescent P-gp substrate, such as Rhodamine 123, provides direct evidence of the pump's activity.[22] Cells overexpressing P-gp will actively efflux Rhodamine 123, resulting in low intracellular fluorescence. If a compound inhibits P-gp, or if the cells lack functional P-gp, Rhodamine 123 will accumulate, leading to high fluorescence. This experiment directly validates that the resistance observed in the MTT assay is due to active efflux.

Experimental Protocol: Rhodamine 123 Efflux Assay
  • Cell Preparation:

    • Harvest MCF-7 and MCF-7/ADR cells and resuspend them in culture medium at a concentration of 1 x 10^6 cells/mL.[22]

  • Substrate Loading:

    • Add Rhodamine 123 to the cell suspensions to a final concentration of 50-200 ng/mL.[22]

    • Incubate for 30-60 minutes at 37°C, protected from light, to allow the dye to enter the cells.[22]

  • Efflux Phase:

    • Wash the cells twice with ice-cold PBS to remove extracellular dye.[22]

    • Resuspend the cells in fresh, pre-warmed medium.

    • Analyze a baseline sample immediately on a flow cytometer (T=0).

    • Incubate the remaining cells at 37°C to allow for P-gp-mediated efflux.

    • Take samples at various time points (e.g., 30, 60, 120 minutes) for analysis.

    • Control Groups: Include a sample of MCF-7/ADR cells treated with a known P-gp inhibitor (e.g., Verapamil) to demonstrate that the efflux can be blocked.[22]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, exciting at 488 nm and measuring emission in the green channel (e.g., FITC).[22]

    • Record the mean fluorescence intensity (MFI) for at least 10,000 cells per sample.[22]

G cluster_MCF7 MCF-7 (P-gp Negative) cluster_MCF7ADR MCF-7/ADR (P-gp Positive) A High Rhodamine 123 Accumulation Influx No Efflux B High & Stable Fluorescence A->B Pump Inactive C Initial Rhodamine 123 Accumulation Influx Active Efflux D Low & Decreasing Fluorescence C->D Pump Active

Sources

A Comparative Guide to the Validation of Teloxantrone Purity by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous validation of an Active Pharmaceutical Ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. Teloxantrone, an anthrapyrazole antineoplastic agent, inhibits DNA synthesis and interacts with topoisomerase II, marking it as a potent candidate for cancer therapy.[1] Its complex structure, however, necessitates a multi-faceted analytical approach to ensure that process-related and degradation impurities are meticulously identified and quantified.

This guide provides an in-depth comparison of two instrumental techniques in the analytical chemist's arsenal: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will explore their orthogonal capabilities in establishing the purity profile of Teloxantrone, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines Q3A and Q2(R1), which govern impurities in new drug substances and the validation of analytical procedures, respectively.[2][3][4][5]

Section 1: Purity Assessment by Quantitative NMR (qNMR) Spectroscopy

Quantitative NMR (qNMR) stands as a primary analytical method due to the direct proportionality between the integral of a signal and the number of corresponding nuclei.[6] This unique characteristic allows for the determination of purity and concentration, often without the need for identical reference standards for each impurity, a significant advantage over many other techniques.[7]

The "Why": Causality in Experimental Design for qNMR

The choice of qNMR as a validation tool is deliberate. Its power lies in its ability to provide both structural and quantitative information simultaneously. For a molecule like Teloxantrone (Molecular Formula: C21H25N5O4)[8], the ¹H NMR spectrum provides a unique fingerprint. Each proton environment generates a distinct signal, and the area under that signal is directly proportional to the number of protons. By co-dissolving a known mass of the Teloxantrone sample with a known mass of a highly pure, stable internal standard, the purity of the API can be calculated with high precision and accuracy. This method is non-destructive, preserving the sample for further analysis.[9]

Experimental Protocol: ¹H qNMR for Teloxantrone Purity

This protocol is designed to be a self-validating system, incorporating checks and standards to ensure data integrity.

1. Method Planning & Selection of Standard:

  • Objective: To select an appropriate internal standard and solvent system.
  • Procedure: a. Choose an internal standard with high purity (e.g., maleic anhydride, dimethyl sulfone) that has simple, sharp proton signals in a region of the NMR spectrum that does not overlap with any Teloxantrone signals. b. Select a deuterated solvent (e.g., DMSO-d6) in which both Teloxantrone and the internal standard are fully soluble and stable.[6]

2. Sample Preparation:

  • Objective: To accurately prepare the sample for analysis.
  • Procedure: a. Accurately weigh approximately 10-20 mg of the Teloxantrone sample into a clean, dry vial. b. Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial. c. Record the exact masses. d. Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent. e. Vortex the vial until both components are fully dissolved. f. Transfer the solution to a high-precision 5 mm NMR tube.

3. Data Acquisition:

  • Objective: To acquire a high-quality, quantitative ¹H NMR spectrum.
  • Procedure: a. Insert the sample into a high-field NMR spectrometer (e.g., ≥400 MHz). b. Allow the sample to thermally equilibrate within the magnet. c. Optimize instrument parameters, including shimming, to achieve high resolution and symmetrical peak shapes. d. Set key acquisition parameters for quantitation: a 90° pulse angle and a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and standard protons. This ensures full magnetization recovery between scans. e. Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio.

4. Data Processing and Purity Calculation:

  • Objective: To process the spectrum and calculate the purity of Teloxantrone.
  • Procedure: a. Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). b. Carefully integrate a well-resolved, characteristic signal for Teloxantrone and a signal for the internal standard. c. Calculate the purity using the following formula:
Workflow Visualization

qNMR_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_proc 3. Processing & Analysis Plan Method Planning (Solvent, Standard) Weigh Accurate Weighing (Teloxantrone & Standard) Plan->Weigh Dissolve Dissolution in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Tune Instrument Tuning & Shimming Transfer->Tune Params Set Quantitative Parameters (D1, P1) Tune->Params Acquire Data Acquisition (FID) Params->Acquire Process FID Processing (FT, Phase, Baseline) Acquire->Process Integrate Signal Integration Process->Integrate Calculate Purity Calculation Integrate->Calculate Report Final Report Calculate->Report

Caption: Workflow for Teloxantrone purity determination by qNMR.

Section 2: Impurity Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)

While qNMR provides excellent quantitative data for the bulk material, Liquid Chromatography-Mass Spectrometry (LC-MS) offers unparalleled sensitivity for detecting and identifying trace-level impurities.[10][11][12] This technique is essential for creating a comprehensive impurity profile, as required by regulatory bodies.[2][13] LC-MS combines the separation power of HPLC with the mass analysis capabilities of MS, making it ideal for resolving complex mixtures and identifying unknown components.[14]

The "Why": Causality in Experimental Design for LC-MS

The primary driver for using LC-MS is its high sensitivity and specificity. Pharmaceutical regulations mandate the reporting, identification, and qualification of impurities at very low levels (e.g., reporting thresholds can be as low as 0.05%).[13] LC-MS can detect impurities that are orders of magnitude lower than what is typically quantifiable by NMR.[9] The liquid chromatography stage separates Teloxantrone from its impurities based on their physicochemical properties (e.g., polarity). Each separated component then enters the mass spectrometer, which acts as a highly specific detector, providing mass-to-charge ratio (m/z) information. High-resolution mass spectrometry (HRMS) can yield elemental composition, a critical piece of data for identifying unknown impurities.

Experimental Protocol: LC-MS for Teloxantrone Impurity Profiling

This protocol focuses on the detection and identification of potential process-related and degradation impurities.

1. Sample and Standard Preparation:

  • Objective: To prepare solutions for LC-MS analysis.
  • Procedure: a. Prepare a stock solution of Teloxantrone at a known concentration (e.g., 1 mg/mL) in a suitable solvent like a mixture of water and acetonitrile. b. Prepare a dilution of this stock solution to a working concentration suitable for impurity analysis (e.g., 0.1 mg/mL). c. If available, prepare solutions of known related substances or potential impurities at appropriate concentrations to confirm retention times and fragmentation patterns.

2. Liquid Chromatography Conditions:

  • Objective: To achieve chromatographic separation of Teloxantrone and its impurities.
  • Procedure: a. Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) suitable for separating polar and non-polar compounds. b. Mobile Phase A: 0.1% Formic Acid in Water. c. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. d. Gradient: Develop a gradient elution method starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute compounds of increasing hydrophobicity. (e.g., 5% B to 95% B over 15 minutes). e. Flow Rate: 0.3 mL/min. f. Column Temperature: 40 °C. g. Injection Volume: 2-5 µL.

3. Mass Spectrometry Conditions:

  • Objective: To detect and acquire mass data for all eluted compounds.
  • Procedure: a. Ion Source: Electrospray Ionization (ESI) in positive ion mode is typically effective for nitrogen-containing compounds like Teloxantrone. b. Scan Mode: Perform a full scan analysis (e.g., m/z 100-1000) to detect all potential impurities. c. Tandem MS (MS/MS): Employ data-dependent acquisition (DDA) or data-independent acquisition (DIA) to automatically trigger fragmentation of detected ions. The resulting fragmentation patterns are crucial for structural elucidation of unknown impurities.[10] d. Capillary Voltage: ~3.5 kV. e. Source/Desolvation Temperatures: Optimize based on instrument specifications (e.g., 150 °C and 350 °C, respectively).

4. Data Analysis:

  • Objective: To identify and relatively quantify impurities.
  • Procedure: a. Process the chromatogram to identify peaks other than the main Teloxantrone peak. b. Examine the mass spectrum for each impurity peak to determine its m/z. c. Use HRMS data to propose elemental formulas. d. Analyze MS/MS fragmentation patterns to deduce structural information and compare with the structure of Teloxantrone to identify potential degradation pathways or synthetic byproducts. e. Quantify impurities relative to the Teloxantrone peak area (Area % method), assuming similar response factors for a preliminary assessment. For accurate quantification, reference standards for each impurity are required.
Workflow Visualization```dot

LCMS_Workflow cluster_prep 1. Preparation cluster_sep 2. LC Separation cluster_ms 3. MS Detection & Analysis Prep_Sample Prepare Teloxantrone Solution (e.g., 0.1 mg/mL) Inject Inject Sample Prep_Sample->Inject Gradient Gradient Elution (Reversed-Phase) Inject->Gradient Separate Chromatographic Separation Gradient->Separate Ionize ESI Ionization (+ve mode) Separate->Ionize Detect Full Scan MS (m/z 100-1000) Ionize->Detect Fragment Data-Dependent MS/MS Fragmentation Detect->Fragment Analyze Data Analysis (Impurity ID) Fragment->Analyze Report Impurity Profile Report Analyze->Report

Caption: Decision tree for applying NMR and MS in purity validation.

Conclusion and Future Perspectives

The validation of Teloxantrone purity is a clear demonstration of the principle of analytical orthogonality. Quantitative NMR serves as the bedrock for establishing the absolute purity of the drug substance with high precision. Its role as a primary ratio method provides a direct, traceable link to the International System of Units (SI).

Simultaneously, LC-MS, particularly with high-resolution capabilities, is indispensable for the sensitive detection and structural elucidation of impurities that exist at levels far below the detection limits of NMR. This comprehensive impurity profile is critical for meeting the stringent safety thresholds set by regulatory agencies like the FDA and EMA.

[2]The synergy between these two techniques provides a self-validating system of checks and balances, ensuring a scientifically sound and defensible purity assessment. As analytical technology advances, the integration of these workflows will likely become more streamlined, with automated data transfer and analysis platforms providing a holistic purity report from combined data streams. The continued evolution of techniques like 2D-LC-MS and advanced NMR pulse sequences will further enhance our ability to characterize complex pharmaceutical substances with ever-greater confidence and detail.

[15]---

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A Comparative Guide to Benchmarking Teloxantrone's Topoisomerase II Inhibition Potency

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the potency of Teloxantrone as a topoisomerase II inhibitor. We will delve into the mechanism of action of Teloxantrone and its comparators, present a quantitative comparison of their potencies, and provide detailed, field-proven experimental protocols for accurate assessment.

Introduction: The Critical Role of Topoisomerase II in Oncology

DNA topoisomerase II is a vital nuclear enzyme that modulates the topological state of DNA, a process essential for DNA replication, transcription, and chromosome segregation. By creating transient double-strand breaks, topoisomerase II allows for the passage of another DNA duplex, thereby resolving DNA tangles and supercoils. Due to their high proliferative rate, cancer cells are particularly dependent on topoisomerase II activity, making this enzyme a prime target for anticancer therapies.

Topoisomerase II inhibitors are a cornerstone of many chemotherapy regimens. These agents can be broadly classified into two categories: topoisomerase II poisons, which stabilize the transient "cleavable complex" between the enzyme and DNA, leading to an accumulation of DNA double-strand breaks and subsequent apoptosis, and catalytic inhibitors, which interfere with other steps of the enzymatic cycle.

Teloxantrone (BBR 2778), an anthrapyrazole, belongs to the class of topoisomerase II poisons. Its structural similarity to the well-established anticancer agent Mitoxantrone warrants a detailed comparative analysis to understand its relative potency and potential advantages.

The Inhibitors: A Comparative Overview

This guide will focus on comparing Teloxantrone with three other clinically relevant topoisomerase II inhibitors:

  • Teloxantrone (DuP 937): An anthrapyrazole that, like Mitoxantrone, is a DNA intercalator and a potent topoisomerase II inhibitor. Its development was aimed at improving upon the therapeutic profile of existing agents.

  • Mitoxantrone: An anthracenedione and a well-established topoisomerase II inhibitor used in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and non-Hodgkin's lymphoma.[1] It functions by intercalating into DNA and stabilizing the topoisomerase II-DNA cleavable complex.[2]

  • Etoposide (VP-16): A semi-synthetic derivative of podophyllotoxin, Etoposide is a non-intercalating topoisomerase II poison. It is widely used in the treatment of lung cancer, testicular cancer, and lymphomas.

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin is one of the most widely used anticancer agents. It acts as a topoisomerase II poison through DNA intercalation and has a broad spectrum of activity against various solid tumors and hematological malignancies.

Quantitative Potency Comparison

The following table summarizes the available data on the inhibitory concentrations of these agents.

CompoundTarget/AssayIC50 ValueReference(s)
Teloxantrone (DuP 937) Cytotoxicity (Murine L1210 Leukemia)10⁻⁷ - 10⁻⁸ M[3]
Cytotoxicity (NCI 60-cell line screen)Potent, similar to Mitoxantrone[3][4]
Mitoxantrone Topoisomerase II/PKC inhibition8.5 µM[5]
Cytotoxicity (MCF-7/wt cells)0.42 mM[6]
Cytotoxicity (HepG2 cells)2.0 µM[6]
Etoposide Topoisomerase II inhibition59.2 µM[7]
Cytotoxicity (MOLT-3 cells)0.051 µM[8]
Cytotoxicity (HepG2 cells)30.16 µM[8]
Doxorubicin Topoisomerase II inhibition2.67 µM[9]
Cytotoxicity (JIMT-1 cells)214 nM
Cytotoxicity (MDA-MB-468 cells)21.2 nM

Note: Cytotoxicity IC50 values reflect the overall effect on cell viability and are influenced by factors beyond direct enzyme inhibition, such as cellular uptake and metabolism.

A COMPARE analysis of the NCI 60-cell line screen revealed that the cytotoxic profiles of Teloxantrone and Mitoxantrone are closely related, suggesting a similar mechanism of action at the cellular level.[3][4]

Mechanism of Action: Stabilizing the Cleavable Complex

Teloxantrone, like Mitoxantrone, exerts its cytotoxic effects through a dual mechanism involving DNA intercalation and subsequent poisoning of topoisomerase II. The planar anthrapyrazole core of the molecule inserts itself between DNA base pairs, distorting the helical structure. This intercalation event facilitates the stabilization of the topoisomerase II-DNA cleavable complex, a transient intermediate in the enzyme's catalytic cycle where the DNA is cleaved. By preventing the re-ligation of the DNA strands, Teloxantrone traps the enzyme on the DNA, leading to an accumulation of double-strand breaks. These persistent DNA lesions trigger downstream cellular responses, ultimately culminating in apoptosis.

TopoII_Inhibition cluster_cycle Normal Topoisomerase II Catalytic Cycle cluster_inhibition Inhibition by Teloxantrone DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII Binding Complex Non-covalent TopoII-DNA Complex TopoII->Complex Cleavage Cleavable Complex (Transient DNA Break) Complex->Cleavage ATP Hydrolysis Passage Strand Passage Cleavage->Passage Stabilization Stabilized Cleavable Complex Cleavage->Stabilization Religation DNA Re-ligation Passage->Religation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Relaxed_DNA->TopoII Enzyme Release Teloxantrone Teloxantrone Intercalation DNA Intercalation Teloxantrone->Intercalation Binds to DNA Intercalation->Stabilization Traps TopoII DSB Double-Strand Breaks Stabilization->DSB Inhibits Re-ligation Apoptosis Apoptosis DSB->Apoptosis Triggers

Caption: Mechanism of Topoisomerase II Inhibition by Teloxantrone.

Experimental Protocols for Potency Benchmarking

To accurately benchmark the potency of Teloxantrone, a series of in vitro assays are essential. The following protocols are designed to be self-validating and provide a robust framework for comparison.

Topoisomerase II-Mediated DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II in relaxing supercoiled plasmid DNA.

Expertise & Experience: The choice of supercoiled plasmid DNA (e.g., pBR322) is critical as its conversion to a relaxed form is easily distinguishable by agarose gel electrophoresis. The reaction buffer components are optimized for enzyme activity; Tris-HCl provides a stable pH environment, NaCl mimics physiological salt concentrations, MgCl2 is a required cofactor for the enzyme, and DTT maintains a reducing environment to prevent enzyme inactivation.

Experimental Workflow Diagram:

Relaxation_Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mix (Buffer, ATP, Supercoiled DNA) Start->Prepare_Mix Add_Inhibitor Add Teloxantrone/ Comparator (Varying Conc.) Prepare_Mix->Add_Inhibitor Add_Enzyme Add Topoisomerase IIα/β Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C for 30 min Add_Enzyme->Incubate Stop_Reaction Stop Reaction (SDS/Proteinase K) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize Bands (Ethidium Bromide Staining) Electrophoresis->Visualize Analyze Analyze Gel & Determine IC50 Visualize->Analyze End End Analyze->End

Caption: Workflow for the DNA Relaxation Assay.

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 20 µL reaction, combine:

    • 2 µL of 10x Topoisomerase II Assay Buffer (500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA).

    • 2 µL of 10x ATP solution (10 mM).

    • 1 µL of supercoiled pBR322 DNA (0.5 µg/µL).

    • Varying concentrations of Teloxantrone or comparator compound (dissolved in DMSO, ensure final DMSO concentration is ≤1%).

    • Nuclease-free water to a final volume of 18 µL.

  • Enzyme Addition: Add 2 µL of human topoisomerase IIα or IIβ (1-2 units).

  • Incubation: Mix gently and incubate at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 4 µL of 6x Stop Buffer/Loading Dye (0.77% SDS, 75 mM EDTA, 30% glycerol, 0.25% bromophenol blue).

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1x TAE buffer. Run the gel at 80-100V until the dye front has migrated approximately two-thirds of the gel length.

  • Visualization and Analysis: Stain the gel with ethidium bromide (0.5 µg/mL) for 15-30 minutes and destain in water. Visualize the DNA bands under UV light. Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition at each drug concentration and calculate the IC50 value.

Kinetoplast DNA (kDNA) Decatenation Assay

This assay assesses the ability of an inhibitor to block the decatenation activity of topoisomerase II, which is a crucial function in disentangling replicated chromosomes.

Expertise & Experience: Kinetoplast DNA (kDNA), isolated from trypanosomes, is a network of thousands of interlocked DNA minicircles. This complex structure is an excellent substrate for topoisomerase II decatenation activity. The large kDNA network cannot enter the agarose gel, while the released minicircles migrate as distinct bands. This provides a clear and specific readout for decatenation.

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 20 µL reaction, combine:

    • 2 µL of 10x Topoisomerase II Assay Buffer (see section 5.1).

    • 2 µL of 10x ATP solution (10 mM).

    • 2 µL of kDNA (100 ng/µL).

    • Varying concentrations of Teloxantrone or comparator compound.

    • Nuclease-free water to a final volume of 18 µL.

  • Enzyme Addition: Add 2 µL of human topoisomerase IIα or IIβ (1-2 units).

  • Incubation: Mix gently and incubate at 37°C for 30 minutes.

  • Reaction Termination: Add 4 µL of 6x Stop Buffer/Loading Dye.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel in 1x TAE buffer. Run the gel at 80-100V.

  • Visualization and Analysis: Stain, visualize, and quantify the amount of decatenated minicircles to determine the IC50 value.

Topoisomerase II-Mediated DNA Cleavage Assay

This assay directly measures the ability of a compound to stabilize the cleavable complex, which is the hallmark of topoisomerase II poisons.

Expertise & Experience: This assay quantifies the conversion of supercoiled plasmid DNA into linear and nicked forms, which are the products of stabilized single and double-strand breaks, respectively. The reaction is terminated with SDS and proteinase K. SDS denatures the topoisomerase II, revealing the covalently linked DNA breaks, and proteinase K digests the enzyme, releasing the DNA for analysis.

Step-by-Step Protocol:

  • Reaction Setup: Prepare the reaction mixture as described for the relaxation assay (section 5.1), using supercoiled plasmid DNA as the substrate.

  • Enzyme Addition: Add human topoisomerase IIα or IIβ.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Reaction Termination and Protein Digestion:

    • Add 2 µL of 10% SDS and mix.

    • Add 2 µL of proteinase K (10 mg/mL) and incubate at 50°C for 30 minutes.

  • DNA Purification: Purify the DNA using a standard phenol-chloroform extraction and ethanol precipitation method or a suitable DNA purification kit.

  • Gel Electrophoresis: Resuspend the DNA in loading dye and run on a 1% agarose gel.

  • Visualization and Analysis: Stain and visualize the gel. Quantify the amount of linear and nicked DNA relative to the supercoiled substrate to determine the concentration-dependent increase in DNA cleavage.

Conclusion

This guide provides a comprehensive framework for the rigorous benchmarking of Teloxantrone's topoisomerase II inhibitory potency. By employing the described comparative approach and detailed experimental protocols, researchers can generate robust and reproducible data to accurately position Teloxantrone within the landscape of established topoisomerase II inhibitors. The insights gained from these studies will be invaluable for guiding further preclinical and clinical development of this promising anticancer agent.

References

  • Müller, I., et al. (2018). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. Frontiers in Physiology, 9, 836. [Link]

  • Ashley, A. K., et al. (2017). Highly sensitive mapping of in vitro type II topoisomerase DNA cleavage sites with SHAN-seq. Nucleic Acids Research, 45(18), e163. [Link]

  • Honeywell, R. J., et al. (2019). Intercalating TOP2 Poisons Attenuate Topoisomerase Action at Higher Concentrations. Molecular Pharmacology, 96(4), 468-478. [Link]

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  • Fosse, P., et al. (1994). Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941 (Losoxantrone) in the National Cancer Institute preclinical antitumor drug discovery screen. Journal of the National Cancer Institute, 86(16), 1239-1244. [Link]

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  • Capranico, G., et al. (1996). Mapping Drug Interactions at the Covalent Topoisomerase II-DNA Complex by Bisantrene/Amsacrine Congeners. Journal of Biological Chemistry, 271(15), 8857-8863. [Link]

  • Shapiro, A. B., et al. (2011). A high-throughput fluorescence anisotropy-based assay for human topoisomerase II β-catalyzed ATP-dependent supercoiled DNA relaxation. Analytical Biochemistry, 409(2), 239-247. [Link]

  • Pommier, Y. (2017). Topoisomerase Assays. Current Protocols in Pharmacology, 78, 3.3.1-3.3.29. [Link]

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  • Shore, T., et al. (1998). A phase II study of DuP 937 (Teloxantrone) in metastatic malignant melanoma: A study of the National Cancer Institute of Canada Clinical Trials Group (NCICCTG). Investigational New Drugs, 16(3), 255-258. [Link]

  • Wang, L. H., et al. (2021). Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics. Cancers, 13(3), 543. [Link]

  • Bellosillo, B., et al. (1998). Mitoxantrone, a topoisomerase II inhibitor, induces apoptosis of B-chronic lymphocytic leukaemia cells. British Journal of Haematology, 100(1), 142-146. [Link]

  • Hoque, M. M., et al. (2017). Inhibition of DNA Topoisomerase Type IIα (TOP2A) by Mitoxantrone and Its Halogenated Derivatives: A Combined Density Functional and Molecular Docking Study. International Journal of Molecular Sciences, 18(8), 1799. [Link]

  • Capranico, G., et al. (1993). Sequence selectivity of topoisomerase II DNA cleavage stimulated by mitoxantrone derivatives: relationships to drug DNA binding and cellular effects. Molecular Pharmacology, 43(5), 776-783. [Link]

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  • Sharma, S., et al. (2020). In vitro to clinical translation of combinatorial effects of doxorubicin and dexrazoxane in breast cancer: a mechanism-based pharmacokinetic/pharmacodynamic modeling approach. CPT: Pharmacometrics & Systems Pharmacology, 9(12), 689-699. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Teloxantrone Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Protocol

Teloxantrone hydrochloride is a potent anthrapyrazole antineoplastic agent, valued in research for its mechanism of action as a DNA intercalator and topoisomerase II inhibitor.[1] Its efficacy, however, is intrinsically linked to its cytotoxicity. This property demands a rigorous and scientifically grounded approach to its entire lifecycle within the laboratory, culminating in its final disposal. Improper disposal is not merely a regulatory misstep; it poses a significant risk to personnel and can introduce a highly persistent and toxic agent into the environment.

This guide provides an in-depth, procedural framework for the safe disposal of Teloxantrone hydrochloride and its associated waste. As your partner in research, we believe that providing this guidance is essential for fostering a culture of safety and ensuring the integrity of your work and the well-being of your team. The protocols herein are designed to be self-validating, aligning with best practices from leading safety and regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Part 1: The Foundational Principles of Cytotoxic Waste Management

Understanding the "why" is as critical as knowing the "how." The stringent disposal requirements for Teloxantrone hydrochloride are rooted in its fundamental chemical and toxicological properties.

  • Inherent Toxicity: As an antineoplastic and cytotoxic agent, Teloxantrone hydrochloride must be handled as a substance that is potentially carcinogenic, mutagenic, and teratogenic.[2][3] There is no established safe level of exposure to many such hazardous drugs.[2] The primary goal of waste management is to eliminate any possibility of occupational exposure through inhalation, dermal contact, or ingestion.[4]

  • Environmental Persistence and Ecotoxicity: The release of cytotoxic compounds into aquatic ecosystems is a growing concern.[5] Safety data for analogous compounds classify them as extremely hazardous to water, necessitating containment to prevent contamination of groundwater and sewage systems.[6] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the drain disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[7][8]

  • Regulatory Compliance: Adherence to disposal protocols is a matter of compliance with local, state, and federal laws.[9] These regulations are not arbitrary; they are legal frameworks built upon scientific evidence to protect public health and the environment.

Part 2: The Core Disposal Protocol: From Benchtop to Incineration

This section details the step-by-step methodology for managing all waste streams generated from work involving Teloxantrone hydrochloride. The guiding principle is immediate and proper segregation at the point of generation.

Step 1: Identify and Segregate Waste Streams

All items that have come into contact with Teloxantrone hydrochloride are considered hazardous waste and must be segregated from general laboratory trash.[10][11] Never mix incompatible waste types.[12]

Waste StreamDescriptionHandling and Container Requirements
Bulk Chemical Waste Unused or expired neat compound, residual powder, stock solutions, and grossly contaminated materials from spill cleanups.Container: Sealable, leak-proof, high-density polyethylene (HDPE) or glass container compatible with the chemical. The original manufacturer's container is often ideal.[13] Labeling: "Hazardous Waste," "Teloxantrone Hydrochloride," "Toxic," "Cytotoxic," "Incinerate Only."
Trace-Contaminated Labware Empty vials, used pipette tips, centrifuge tubes, flasks, and other disposable plastic or glassware.Container: A designated, puncture-resistant container with a lid, lined with a yellow or purple chemotherapy waste bag.[14][15] Labeling: "Trace Chemotherapy Waste," "Cytotoxic," "Incinerate Only."
Contaminated Sharps Needles, syringes, scalpels, and broken glass contaminated with Teloxantrone hydrochloride.Container: An approved, puncture-proof sharps container clearly marked as "Chemotherapy Sharps Waste."[10][15] Labeling: Biohazard and cytotoxic symbols, "Chemotherapy Sharps," "Incinerate Only."
Contaminated PPE Used gloves, disposable gowns, shoe covers, and masks.Container: A designated waste container lined with a yellow or purple chemotherapy waste bag, kept closed when not in use.[15] Labeling: "Trace Chemotherapy Waste," "Cytotoxic," "Incinerate Only."
Step 2: Adhere to Strict Personal Protective Equipment (PPE) Standards

When handling any Teloxantrone hydrochloride waste, the following PPE is mandatory to prevent dermal exposure and inhalation.[4]

  • Gloves: Wear two pairs of chemotherapy-tested nitrile gloves.[16] Change the outer pair immediately if contaminated and change both pairs regularly.

  • Gown: Use a disposable, solid-front gown made of polyethylene-coated polypropylene or a similar protective material.[17]

  • Eye Protection: Wear chemical splash goggles or a full-face shield.[16]

  • Respiratory Protection: If there is a risk of aerosolization (e.g., cleaning up a powder spill), a NIOSH-approved respirator is required.[18]

Step 3: Manage Interim Storage

Waste must be accumulated in a designated satellite area within the laboratory. This area must:

  • Be clearly marked with warning signs indicating "Cytotoxic/Chemotherapy Waste."

  • Be located away from high-traffic areas and drains.[13]

  • Utilize secondary containment to prevent the spread of material in case of a leak.[13]

  • Be under the direct control of laboratory personnel.

Step 4: Final Disposal via Licensed Contractor

The only acceptable final disposal method for Teloxantrone hydrochloride and its associated waste is high-temperature incineration performed by a licensed hazardous waste management company.[15]

  • Mechanism: Incineration ensures the complete thermal destruction of the cytotoxic molecule, rendering it inert.

  • Prohibited Methods:

    • DO NOT dispose of down the drain.[7]

    • DO NOT dispose of in regular or biohazard (autoclave) trash.[2] Autoclaving does not degrade the chemical and can create hazardous aerosols.[2]

The disposal process is visually summarized in the workflow diagram below.

G Teloxantrone Hydrochloride Waste Disposal Workflow cluster_generation Point of Generation cluster_segregation Immediate Segregation & Containment cluster_storage Interim Storage cluster_disposal Final Disposal gen Waste Generated (e.g., used vial, PPE, solution) bulk Bulk Chemical Waste (Sealable HDPE Container) gen->bulk Segregate Immediately trace Trace Contaminated Labware (Yellow/Purple Lined Bin) gen->trace Segregate Immediately sharps Contaminated Sharps (Chemo Sharps Container) gen->sharps Segregate Immediately ppe Contaminated PPE (Yellow/Purple Lined Bin) gen->ppe Segregate Immediately storage Designated & Secured Satellite Accumulation Area bulk->storage Store Securely trace->storage Store Securely sharps->storage Store Securely ppe->storage Store Securely pickup Collection by Licensed Hazardous Waste Contractor storage->pickup Scheduled Pickup incinerate High-Temperature Incineration pickup->incinerate Transport

Caption: Decision workflow for Teloxantrone hydrochloride waste.

Part 3: Emergency Protocol: Spill Management

All personnel working with Teloxantrone hydrochloride must be trained on spill cleanup procedures. A dedicated chemotherapy spill kit must be readily accessible.[16]

Immediate Steps for a Spill:

  • Alert and Evacuate: Alert others in the area and restrict access.

  • Don PPE: Put on all required PPE from the spill kit, including a respirator.[16]

  • Contain the Spill: For liquids, use absorbent pads from the kit to cover the spill. For powders, gently cover with damp absorbent pads to prevent aerosolization.

  • Clean the Area: Working from the outside in, clean the spill area. Place all contaminated materials (pads, glass fragments, etc.) into the designated hazardous waste disposal bags provided in the kit.[16]

  • Decontaminate: Clean the area with an appropriate decontamination solution (as recommended by your institution's safety office), followed by a final rinse.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including all PPE, must be disposed of as bulk Teloxantrone hydrochloride waste.[13]

  • Report: Document and report the incident according to your institution's policy.

Conclusion: A Commitment to Safety

The proper disposal of Teloxantrone hydrochloride is a non-negotiable aspect of responsible research. By adhering to the principles of Segregation, Containment, Labeling, and Incineration , you protect yourself, your colleagues, and the environment from the potent effects of this cytotoxic compound. This protocol serves as a critical control point, ensuring that the impact of your research remains confined to the advancement of science.

References

  • Best Practices for Managing Laboratory Waste. (2025). Republic Services. [Link]

  • Management of Waste. (n.d.). Prudent Practices in the Laboratory - NCBI Bookshelf. National Institutes of Health. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986). Occupational Safety and Health Administration. [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]

  • Good Laboratory Practices: Waste Disposal. (2025). SCION Instruments. [Link]

  • NIOSH ALERT - Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings. (n.d.). Centers for Disease Control and Prevention. [Link]

  • Definition of teloxantrone hydrochoride. (n.d.). NCI Drug Dictionary - National Cancer Institute. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. (2016). Occupational Safety and Health Administration. [Link]

  • TELOXANTRONE HYDROCHLORIDE ANHYDROUS. (n.d.). gsrs.ncats.nih.gov. [Link]

  • Compound: TELOXANTRONE (CHEMBL24329). (n.d.). ChEMBL - EMBL-EBI. [Link]

  • Cytotoxic Drugs Policy. (n.d.). OHS Insider. [Link]

  • SAFETY DATA SHEET. (2012). Covestro Solution Center. [Link]

  • TELOXANTRONE HYDROCHLORIDE. (n.d.). gsrs.ncats.nih.gov. [Link]

  • How To Dispose Off Chemotherapy Waste with Secure Waste. (2025). Secure Waste. [Link]

  • Chemotherapy drug safety - What happens during a NIOSH HHE of an oncology clinic?. (n.d.). Centers for Disease Control and Prevention. [Link]

  • Safe handling of cytotoxic drugs and related waste. (n.d.). Pharm-Ed. [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. (n.d.). American Society of Health-System Pharmacists. [Link]

  • Guidelines for Personnel Dealing with Chemotherapy/Cytotoxic Medications. (n.d.). The Association for Radiologic & Imaging Nursing. [Link]

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Personal protective equipment for handling Teloxantrone hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directives

Hazard Classification: HIGH POTENCY CYTOTOXIC / ANTHRAPYRAZOLE Primary Risks: Mutagenicity (Cat 1B), Reproductive Toxicity (Cat 1B), Cardiotoxicity.[1]

Teloxantrone Hydrochloride is a potent anthrapyrazole antineoplastic agent.[1] While structurally designed to mitigate the cardiotoxicity associated with anthracyclines (like doxorubicin) and anthracenediones (like mitoxantrone), it remains a DNA intercalator and Topoisomerase II inhibitor .

The Core Directive: Treat every milligram as a direct threat to your germline integrity. There is no "safe" exposure limit for a genotoxic agent in a research setting.[1] Your PPE is not just clothing; it is a validated engineering barrier.[1]

Part 2: The Barrier Strategy (PPE Specifications)

Do not rely on generic "lab safety" rules. The following specifications are non-negotiable for Teloxantrone handling.

1. Hand Protection: The "Double-Glove" Protocol

Standard nitrile exam gloves are insufficient.[1] You must use gloves tested against ASTM D6978 (Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs).

  • The Data Gap: Specific permeation breakthrough times for Teloxantrone are rarely published.

  • The Scientist's Solution: Use Thiotepa and Carmustine breakthrough data as your "worst-case" proxy. If a glove resists Thiotepa for >240 minutes, it will sufficiently block Teloxantrone.[1]

LayerSpecificationOperational Logic
Inner Glove Nitrile or Polychloroprene (4-5 mil).[1] Bright color (orange/purple).[1]Acts as the final skin barrier and a visual contrast indicator for breaches.
Outer Glove Nitrile, ASTM D6978 Rated.[2] Long cuff (12"+).[1]The sacrificial layer. Must overlap the gown cuff to create a seal.
Change Frequency Every 30 minutes or immediately upon splash.Permeation is molecular; you will not "see" the drug passing through the glove matrix.[3]
2. Body Protection: Impervious Shielding

Cotton lab coats are absorbent sponges that trap cytotoxic dust against your body.[1] They are forbidden.[1]

  • Requirement: Disposable Isolation Gown.

  • Material: Polyethylene-coated polypropylene (PE/PP).[1]

  • Construction: Closed back (solid front), sealed seams (not stitched), lint-free.[1][4]

  • Cuffs: Elastic or knit cuffs must be fully covered by the outer glove.

3. Respiratory & Eye Protection[4][5][6][7]
  • Standard Handling (Inside BSC): Surgical N95 (NIOSH-approved) is acceptable only if working within a Class II Type B2 Biological Safety Cabinet (BSC).[1]

  • Powder Handling / Spills (Outside BSC): PAPR (Powered Air Purifying Respirator) with HEPA filters or a full-face elastomeric respirator with P100 cartridges.[1]

  • Eye Protection: Indirectly vented or non-vented goggles.[1] Safety glasses provide zero protection against aerosols or splashes that run down the forehead.

Part 3: Operational Workflows (Visualized)
Workflow A: Risk-Based PPE Selection

This decision matrix dictates your gear based on the physical state of the API.

PPE_Decision_Matrix Start Teloxantrone Handling Task State Physical State? Start->State Powder Lyophilized Powder / Solid State->Powder High Aerosol Risk Liquid Reconstituted Solution State->Liquid Splash Risk Containment Is Class II BSC Available? Powder->Containment MedRisk PROTOCOL ORANGE: 1. N95 Mask 2. Double ASTM D6978 Gloves 3. PE-Coated Gown 4. Goggles Liquid->MedRisk Inside BSC HighRisk PROTOCOL RED: 1. PAPR or Full-Face P100 2. Double ASTM D6978 Gloves 3. Tyvek/PE Coveralls Containment->HighRisk No (Open Bench/Spill) Containment->MedRisk Yes (BSC Operational)

Figure 1: Decision matrix for selecting PPE based on formulation state and engineering control availability.

Workflow B: The Critical Doffing Sequence

Most exposure events occur after the experiment, during the removal of contaminated gear. This "Clean-to-Dirty" logic is flawed; use the "Peel-Away" technique.[1]

Doffing_Protocol Step1 1. Inspect Outer Gloves (If visible contam, wipe with bleach) Step2 2. Remove Outer Gloves (Peel from cuff, turn inside out) Step1->Step2 Step3 3. Remove Gown (Unfasten neck/waist, roll inside-out) Step2->Step3 Step4 4. Remove Inner Gloves (Do NOT touch skin with outer surface) Step3->Step4 Step5 5. Wash Hands (Soap & Water, 40s) Step4->Step5

Figure 2: Sequential doffing procedure to prevent secondary dermal contact.[1][8][9]

Part 4: Emergency Response & Disposal[1][6]
1. Spill Management (Liquid > 5mL or Powder)
  • Evacuate: Clear the immediate area.

  • Don PPE: Upgrade to Protocol RED (see Figure 1).[1]

  • Neutralize:

    • Teloxantrone is a complex organic salt.[1] Simple bleach (sodium hypochlorite) is effective for oxidation but can be corrosive.[1]

    • Protocol: Absorb liquid with chemo-rated pads. Clean surface with 10% Sodium Hypochlorite (Bleach) followed by 1% Sodium Thiosulfate (to neutralize bleach) and finally sterile water.[1]

    • Why: Bleach degrades the anthraquinone ring structure, reducing biological activity.

2. Waste Disposal (Cradle-to-Grave)

Do not use standard "Biohazard" (Red) bins.[1] Teloxantrone requires chemical incineration.[1]

Waste TypeDefinitionDisposal Stream
Trace Waste Empty vials, gowns, outer gloves, pipettes (<3% residue).[1]Yellow Bin (Trace Chemotherapy).[1] Incineration recommended.[1]
Bulk Waste Unused stock solutions, spill cleanup materials, visibly contaminated PPE.Black Bin (RCRA Hazardous).[1] Must be incinerated at high temperature.
Sharps Needles/syringes used with Teloxantrone.[1]White/Yellow Chemo Sharps Container . Never recap.
Part 5: References & Authority[1]
  • ASTM International. (2024).[1] ASTM D6978-05(2019) Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs.[1][1]

  • United States Pharmacopeia (USP). (2020).[1][10] USP General Chapter <800> Hazardous Drugs – Handling in Healthcare Settings.[1][10][11][1]

  • Centers for Disease Control and Prevention (CDC/NIOSH). (2016).[1] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[1]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[12][1]

  • AiFChem. (2025).[1] Teloxantrone HCl Chemical Structure and Safety Data.[1]

Sources

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。